molecular formula C29H31F2NO4 B565569 rac N-Benzyl Nebivolol-d4

rac N-Benzyl Nebivolol-d4

Cat. No.: B565569
M. Wt: 499.6 g/mol
InChI Key: STEPXTPIBUXRLE-DBTGQBASSA-N
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Description

Rac N-Benzyl Nebivolol-d4, also known as this compound, is a useful research compound. Its molecular formula is C29H31F2NO4 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-DBTGQBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

rac N-Benzyl Nebivolol-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to rac N-Benzyl Nebivolol-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological context of racemic N-Benzyl Nebivolol-d4. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is the deuterium-labeled form of rac N-Benzyl Nebivolol.[1][2] The non-labeled compound, rac N-Benzyl Nebivolol, serves as a protected intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension and heart failure.[3][4][5][6] The introduction of deuterium atoms (d4) makes it a valuable tool in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dibenzopyran backbone, typical of Nebivolol, with a benzyl group attached to the nitrogen atom and four deuterium atoms replacing hydrogen atoms on the ethylamino bridge.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[7]
CAS Number 1246814-48-1[1][7]
Molecular Formula C₂₉H₂₇D₄F₂NO₄[2][7][8]
Molecular Weight 499.58 g/mol [2][7][8]
Accurate Mass 499.2472[7]
Boiling Point 654.3 ± 55.0 °C at 760 mmHg[8]
Density 1.3 ± 0.1 g/cm³[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[9]
Unlabeled CAS No. 929706-85-4[7]

Pharmacological Context and Mechanism of Action

As a derivative of Nebivolol, the pharmacological relevance of this compound is understood through the action of its parent compound, Nebivolol. Nebivolol is a racemic mixture of d- and l-enantiomers, both contributing to its unique therapeutic profile.[10]

Key Mechanisms:

  • β1-Adrenergic Blockade: The d-isomer of Nebivolol is a potent and highly selective β1-adrenergic receptor antagonist.[5][10] This blockade in cardiac tissue leads to a reduction in heart rate and myocardial contractility, decreasing the heart's workload and lowering blood pressure.[6]

  • Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, the l-isomer of Nebivolol stimulates endothelial Nitric Oxide Synthase (eNOS) through β3 receptor agonism.[4][11] This increases the production of NO, a potent vasodilator, which relaxes blood vessels, reduces peripheral vascular resistance, and further contributes to the antihypertensive effect.[4][6][10]

This dual mechanism of action distinguishes Nebivolol from other beta-blockers, offering effective blood pressure control while maintaining cardiac output.[4]

G Signaling Pathway of Nebivolol cluster_0 d-Nebivolol Action cluster_1 l-Nebivolol Action d_Nebivolol d-Nebivolol Beta1_Receptor β1-Adrenergic Receptor (Heart) d_Nebivolol->Beta1_Receptor Antagonism HR_Contractility Heart Rate & Myocardial Contractility Beta1_Receptor->HR_Contractility Blocks Sympathetic Stimulation BP_Lowering Overall Blood Pressure Lowering HR_Contractility->BP_Lowering Reduction l_Nebivolol l-Nebivolol Beta3_Receptor β3-Adrenergic Receptor (Endothelium) l_Nebivolol->Beta3_Receptor Agonism eNOS eNOS Beta3_Receptor->eNOS Stimulates NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Increases Vasodilation Vasodilation NO_Production->Vasodilation Causes Vasodilation->BP_Lowering Contributes to

Caption: Dual mechanism of action of Nebivolol.

Role in Research and Development

The primary application of this compound is in bioanalytical assays. Stable isotope-labeled compounds are ideal internal standards in mass spectrometry-based quantification (e.g., LC-MS/MS) for several reasons:

  • Co-elution: The labeled compound co-elutes with the unlabeled analyte, experiencing identical sample processing and ionization effects.

  • Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Improved Accuracy: This method corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification of the drug or its metabolites in biological matrices.

Deuteration can sometimes alter the metabolic profile and pharmacokinetics of a drug, a field of study known as "heavy drug" development.[2]

Synthesis and Experimental Protocols

General Synthesis Workflow:

Rac N-Benzyl Nebivolol is a key intermediate in the multi-step synthesis of Nebivolol. The synthesis is complex due to the presence of four chiral centers, leading to ten possible stereoisomers.[12][13] A common synthetic strategy involves the following key stages:

  • Intermediate Preparation: Synthesis of a key chiral intermediate, often a chromane epoxide, is the initial step.[12][13] Stereoselective synthesis or separation of isomers at this early stage is crucial for the efficiency of the overall process.[13]

  • Coupling Reaction: Two molecules of a chromane-based intermediate are coupled with a nitrogen-containing nucleophile. To create N-Benzyl Nebivolol, benzylamine is used as the nitrogen source.[14] This reaction forms the central ethylenediamine bridge.

  • Formation of rac N-Benzyl Nebivolol: This coupling reaction results in the formation of N-protected Nebivolol. The benzyl group acts as a protecting group for the secondary amine.

  • Deprotection: The final step to obtain Nebivolol is the removal of the benzyl protecting group. This is typically achieved via catalytic hydrogenation, for example, using a Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂) catalyst.[12][14]

  • Salt Formation: The resulting Nebivolol base is often converted to a pharmaceutically acceptable salt, such as Nebivolol hydrochloride.

Experimental Protocol Note: Detailed, step-by-step experimental protocols for the synthesis of rac N-Benzyl Nebivolol and its deuterated analog are proprietary and typically found within patent literature.[12][14] Researchers should consult the specific patents for precise reaction conditions, including solvents, temperatures, catalysts, and purification methods like chromatography and crystallization.[13]

G General Synthesis Workflow for Nebivolol Start Starting Materials (e.g., 6-fluorochroman derivatives) Intermediate Synthesis of Chromane Epoxide Intermediate Start->Intermediate Coupling Coupling with Benzylamine Intermediate->Coupling Protected rac N-Benzyl Nebivolol (Protected Intermediate) Coupling->Protected Deprotection Debenzylation (Catalytic Hydrogenation) Protected->Deprotection Final rac-Nebivolol Deprotection->Final

Caption: Synthesis workflow showing the role of N-Benzyl Nebivolol.

References

rac N-Benzyl Nebivolol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on rac N-Benzyl Nebivolol-d4, a deuterated analog of a key intermediate in the synthesis of Nebivolol. This document outlines its fundamental physicochemical properties, plausible experimental protocols for its synthesis and analysis, and the critical signaling pathways associated with its pharmacologically active counterpart, Nebivolol.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
CAS Number 1246814-48-1[1]
Molecular Weight 499.58 g/mol [1]
Molecular Formula C₂₉H₂₇D₄F₂NO₄[1]

Experimental Protocols

While specific experimental protocols for the deuterated form, this compound, are not widely published, the following methodologies are based on established procedures for the synthesis and analysis of the non-deuterated rac N-Benzyl Nebivolol and the final active pharmaceutical ingredient, Nebivolol. These protocols are intended to serve as a foundational guide for researchers.

Synthesis of rac N-Benzyl Nebivolol

The synthesis of rac N-Benzyl Nebivolol is a critical step in the overall synthesis of Nebivolol. It typically involves the coupling of two key chromane-based intermediates. A general synthetic approach is outlined below.

Reaction Scheme:

(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran + (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol → rac N-Benzyl Nebivolol

Materials and Reagents:

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

  • Methanol (or other suitable alcohol solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol in an appropriate volume of methanol.

  • To this solution, add (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

  • Heat the reaction mixture to a temperature between 25-70°C, with a preferred range of 65-70°C.

  • Maintain the reaction at this temperature with continuous stirring for approximately 8-18 hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the resulting N-protected Nebivolol can be isolated. In some processes, this intermediate is not isolated and is carried forward directly to the debenzylation step.

The synthesis of the deuterated analog, this compound, would necessitate the use of appropriately deuterated starting materials.

Debenzylation to form Nebivolol

The benzyl protecting group is typically removed via catalytic hydrogenation to yield Nebivolol.

Materials and Reagents:

  • rac N-Benzyl Nebivolol

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Suitable solvent (e.g., methanol, ethanol)

  • Hydrogen source

Procedure:

  • Dissolve the N-benzylated Nebivolol intermediate in a suitable solvent.

  • Add the Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere.

  • The reaction is typically carried out until the debenzylation is complete, which can be monitored by HPLC.

  • Upon completion, the catalyst is filtered off, and the resulting Nebivolol can be isolated and purified.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The following provides a representative HPLC method for the analysis of Nebivolol, which can be adapted for this compound.

HPLC ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 3.0) in a 50:50 ratio
Flow Rate 1.0 mL/min
Detection UV at 282 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

This method can be used for the quantification of Nebivolol and its related impurities, including the N-Benzyl intermediate. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Signaling Pathways of Nebivolol

Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other beta-blockers. It combines selective beta-1 adrenergic receptor antagonism with a vasodilatory effect mediated by the nitric oxide (NO) pathway. This dual action is crucial for its efficacy in treating hypertension and heart failure.

Beta-1 Adrenergic Receptor Blockade

As a selective antagonist of beta-1 adrenergic receptors, which are primarily located in the heart, d-nebivolol competitively blocks the effects of catecholamines (e.g., adrenaline and noradrenaline). This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Nitric Oxide-Mediated Vasodilation

The l-enantiomer of Nebivolol is responsible for its vasodilatory properties. It stimulates beta-3 adrenergic receptors in endothelial cells, which line the blood vessels. This stimulation activates endothelial nitric oxide synthase (eNOS), leading to an increased production of nitric oxide. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately leads to smooth muscle relaxation and vasodilation, reducing peripheral vascular resistance.

The following diagram illustrates the signaling pathway of Nebivolol leading to vasodilation.

Nebivolol_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Nebivolol l-Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR stimulates eNOS_active eNOS (active) Beta3_AR->eNOS_active activates eNOS_inactive eNOS (inactive) L_Arginine L-Arginine eNOS_active->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by eNOS (active) sGC_active sGC (active) NO->sGC_active activates sGC_inactive sGC (inactive) GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP converted by sGC (active) Relaxation Vasodilation cGMP->Relaxation leads to

Caption: Nebivolol-induced nitric oxide signaling pathway.

The following diagram illustrates the experimental workflow for the synthesis and analysis of Nebivolol.

Experimental_Workflow Start Starting Materials (Chromane Intermediates) Coupling Coupling Reaction Start->Coupling N_Benzyl_Nebivolol rac N-Benzyl Nebivolol Coupling->N_Benzyl_Nebivolol Debenzylation Catalytic Hydrogenation (Debenzylation) N_Benzyl_Nebivolol->Debenzylation Crude_Nebivolol Crude Nebivolol Debenzylation->Crude_Nebivolol Purification Purification Crude_Nebivolol->Purification Pure_Nebivolol Pure Nebivolol Purification->Pure_Nebivolol Analysis Quality Control Analysis (e.g., HPLC) Pure_Nebivolol->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for Nebivolol synthesis and analysis.

References

Synthesis and Characterization of rac N-Benzyl Nebivolol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of racemic N-Benzyl Nebivolol-d4. This deuterated analog of N-Benzyl Nebivolol serves as a crucial internal standard in pharmacokinetic and metabolic studies of Nebivolol, a beta-blocker used for the treatment of hypertension. The inclusion of four deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of rac N-Benzyl Nebivolol-d4 are summarized in the table below. This data is essential for the accurate preparation of standards and for understanding the compound's behavior in analytical systems.

PropertyValueReference
Molecular Formula C29H27D4F2NO4[1]
Molecular Weight 499.58 g/mol [1]
CAS Number 1246814-48-1[1]
Appearance White to off-white solid[2]
Purity Typically ≥98%

Proposed Synthesis Pathway

The proposed synthesis involves two main stages:

  • Formation of a suitable precursor: Synthesis of an amide or imine precursor that can be reduced to introduce the deuterium labels at the desired positions.

  • Deuteration: Reduction of the precursor using a deuterium-donating reagent to yield this compound.

A likely precursor for the deuteration step is the diamide formed from the reaction of benzylamine with two equivalents of a suitable 6-fluorochroman-2-carboxylic acid derivative. The subsequent reduction of this diamide with a powerful deuterating agent like Lithium Aluminum Deuteride (LiAlD4) would introduce the four deuterium atoms on the methylene groups adjacent to the nitrogen atom.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_deuteration Deuteration 6-fluorochroman-2-carboxylic_acid 6-fluorochroman-2-carboxylic acid derivative Diamide_Precursor Diamide Precursor 6-fluorochroman-2-carboxylic_acid->Diamide_Precursor Benzylamine Benzylamine Benzylamine->Diamide_Precursor rac_N-Benzyl_Nebivolol-d4 This compound Diamide_Precursor->rac_N-Benzyl_Nebivolol-d4 Reduction LiAlD4 Lithium Aluminum Deuteride (LiAlD4) LiAlD4->rac_N-Benzyl_Nebivolol-d4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of the Diamide Precursor

This protocol describes the formation of the key diamide intermediate.

Materials:

  • (rac)-6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (rac)-6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Slowly add the benzylamine solution to the cooled solution of the acid chloride dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamide precursor.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Diamide Precursor to this compound

This protocol details the final deuteration step.

Materials:

  • Diamide Precursor from Protocol 1

  • Lithium Aluminum Deuteride (LiAlD4)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Deuteride (LiAlD4) (a suitable excess, e.g., 3-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the purified diamide precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlD4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlD4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or crystallization to yield the final product.

Experimental_Workflow cluster_protocol1 Protocol 1: Precursor Synthesis cluster_protocol2 Protocol 2: Deuteration P1_Start Dissolve acid chloride in DCM P1_Reagents Add Benzylamine and Triethylamine solution P1_Start->P1_Reagents P1_Reaction React at room temperature P1_Reagents->P1_Reaction P1_Workup Aqueous workup and extraction P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product Diamide Precursor P1_Purification->P1_Product P2_Reagents Add Diamide Precursor solution P1_Product->P2_Reagents P2_Start Suspend LiAlD4 in THF P2_Start->P2_Reagents P2_Reaction Reflux P2_Reagents->P2_Reaction P2_Workup Quench and filter P2_Reaction->P2_Workup P2_Purification Purification P2_Workup->P2_Purification P2_Product This compound P2_Purification->P2_Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The characterization of this compound is critical to confirm its identity, purity, and the successful incorporation of deuterium. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is the most definitive technique for confirming the incorporation of deuterium. For quantitative bioanalytical methods, tandem mass spectrometry (LC-MS/MS) is typically used.

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) The protonated molecular ion of this compound is selected in the first quadrupole.
Product Ion (Q3) The precursor ion is fragmented, and a specific product ion is selected in the third quadrupole for quantification. A common transition for Nebivolol-d4 is from m/z 410.2 to 151.0.[3]
Expected Mass Shift The molecular weight of the d4-labeled compound is 4 mass units higher than the unlabeled N-Benzyl Nebivolol, providing a clear distinction in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is used to confirm the structure of the molecule and the absence of signals corresponding to the deuterated positions. 2H NMR can be used to directly observe the deuterium signals.

  • 1H NMR: The spectrum of this compound is expected to be very similar to that of the unlabeled compound, with the notable absence of the signals for the two methylene groups adjacent to the nitrogen atom. The integration of the remaining protons should be consistent with the deuterated structure.

  • 13C NMR: The carbon signals for the deuterated methylene groups will be observed as triplets (due to C-D coupling) and will have a lower intensity compared to the protonated carbons in the unlabeled compound.

  • 2H NMR: A spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

While specific spectra for this compound are not publicly available, spectra for Nebivolol hydrochloride are known and can serve as a reference for the general peak patterns.[2][4]

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While a definitive, published protocol for its synthesis is not available, a robust and plausible synthetic route has been proposed based on well-established chemical principles. The provided characterization data, particularly the mass spectrometric parameters, are essential for its application as an internal standard in quantitative bioanalysis. Researchers and drug development professionals can use this guide as a comprehensive resource for the preparation and analysis of this important analytical standard.

References

Technical Guide: rac N-Benzyl Nebivolol-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic N-Benzyl Nebivolol-d4, a crucial analytical standard for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. This deuterated analog of N-Benzyl Nebivolol serves as an ideal internal standard for quantification of Nebivolol and its related compounds in complex biological matrices using mass spectrometry.

Supplier and Availability Overview

The procurement of high-quality analytical standards is paramount for accurate and reproducible scientific research. Several reputable suppliers offer rac N-Benzyl Nebivolol-d4. The following table summarizes the available information on suppliers, catalog numbers, and other relevant purchasing details.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightAvailability
LGC StandardsTRC-B2857321246814-48-1C₂₉H₂₇D₄F₂NO₄499.58In Stock
MedChemExpressHY-132746S1246814-48-1C₂₉H₂₇D₄F₂NO₄499.58Available in 1 mg and 10 mg pack sizes.[1]
PharmaffiliatesPA STI 0117501246814-48-1C₂₉H₂₇D₄F₂NO₄499.58In Stock
Mithridion----10mg option listed but noted as "Not Available For Sale".[2]
SynZeal----Offers a range of Nebivolol impurities and stable isotope products.[3]
United States Biological003620929706-85-4 (non-deuterated)C₂₉H₃₁F₂NO₄495.56Sells the non-deuterated rac N-Benzyl Nebivolol.[4]
Veeprho-929706-85-4 (non-deuterated)--Supplier of the non-deuterated compound.[5]

Note: Purity and isotopic enrichment are critical parameters. It is recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data.

Chemical and Physical Properties

  • IUPAC Name: 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[6]

  • Synonyms: this compound, alpha,alpha'-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4

  • Appearance: Typically a pale brown semi-solid.

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.

Experimental Protocols

General Synthetic Strategy for this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on patented methods for the synthesis of Nebivolol and its N-benzyl protected intermediate, a plausible synthetic route can be proposed. The key step involves the introduction of deuterium atoms at stable positions. A common strategy would be the reaction of a suitable deuterated amine precursor with the appropriate epoxide fragments of the fluorinated chromane rings.

A generalized reaction scheme is as follows:

G Deuterated Benzylamine Deuterated Benzylamine This compound This compound Deuterated Benzylamine->this compound Nucleophilic ring opening Fluorinated Chromane Epoxide (racemic) Fluorinated Chromane Epoxide (racemic) Fluorinated Chromane Epoxide (racemic)->this compound

Caption: Proposed synthetic pathway for this compound.

This synthesis would likely involve the reaction of two equivalents of a racemic 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene with a deuterated benzylamine, or a related multi-step synthesis involving deuterated building blocks. For a detailed procedure, it is recommended to consult patents related to Nebivolol synthesis.[7][8][9][10]

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of Nebivolol and its metabolites in biological samples. The following is a representative protocol for its use in a plasma sample analysis.

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol.

  • Working Solution (e.g., 100 ng/mL): Dilute the stock solution with methanol or another appropriate solvent to a final concentration that is comparable to the expected analyte concentration in the samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid for improved peak shape) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Nebivolol) and the internal standard (this compound) need to be optimized.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add IS Spike with rac N-Benzyl Nebivolol-d4 (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS LC-MS/MS Supernatant Collection->LC-MS/MS Data Processing Peak Integration & Area Ratio Calculation LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for bioanalytical sample processing using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in the study of signaling pathways itself, but rather as a tool to enable the accurate measurement of the pharmacologically active compound, Nebivolol. Nebivolol is a β1-adrenergic receptor antagonist. The logical relationship in its use as an internal standard is to mitigate analytical variability.

G Analytical Variability Analytical Variability Sample Preparation Loss Sample Preparation Loss Analytical Variability->Sample Preparation Loss Matrix Effects Matrix Effects Analytical Variability->Matrix Effects Instrumental Drift Instrumental Drift Analytical Variability->Instrumental Drift Use of Deuterated Internal Standard Use of Deuterated Internal Standard Sample Preparation Loss->Use of Deuterated Internal Standard Matrix Effects->Use of Deuterated Internal Standard Instrumental Drift->Use of Deuterated Internal Standard Accurate Quantification Accurate Quantification Use of Deuterated Internal Standard->Accurate Quantification

Caption: Logical relationship demonstrating the role of a deuterated internal standard in mitigating analytical variability for accurate quantification.

References

The Strategic Role of Deuterium Labeling in rac N-Benzyl Nebivolol-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of deuterium labeling in the context of racemic N-Benzyl Nebivolol-d4, a key analytical tool in the development and pharmacokinetic assessment of the antihypertensive drug, Nebivolol. We will explore its primary application as an internal standard in mass spectrometric assays, the underlying principles of the deuterium isotope effect, and the practical implications for bioanalytical method development.

Introduction to Nebivolol and the Need for Precise Quantification

Nebivolol is a third-generation beta-blocker with vasodilatory properties, used for the treatment of hypertension. It is administered as a racemate of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol), each with distinct pharmacological activities. Given its complex stereochemistry and the low concentrations often found in biological matrices, the development of sensitive and accurate analytical methods is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a reliable internal standard, a role effectively filled by deuterium-labeled analogs such as rac N-Benzyl Nebivolol-d4.

The Core Function: this compound as an Internal Standard

The primary and most critical role of this compound is to serve as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should be chemically and physically similar to the analyte to compensate for variations during sample preparation and analysis, but distinguishable by the detector.

Deuterium-labeled compounds are considered the "gold standard" for internal standards in LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change to the molecule's size, polarity, and ionization efficiency.[1] This ensures that this compound behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization, effectively correcting for matrix effects and variability in sample processing.[2]

  • Co-elution with Analyte: Due to its chemical similarity, the deuterated standard co-elutes with the analyte in most chromatographic systems. This is crucial for accurate compensation of matrix effects, which can vary across the chromatographic profile.[2]

  • Mass Differentiation: The mass difference of four daltons (due to the four deuterium atoms) allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering the chemical properties.[3]

The use of a stable isotope-labeled internal standard like this compound is a key component of robust and high-throughput bioanalytical methods, leading to improved accuracy and precision in the quantification of Nebivolol in biological samples.[3]

The Deuterium Isotope Effect: A Key Consideration

The substitution of hydrogen with the heavier isotope deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of the C-D bond proceed at a slower rate.

While a significant KIE can sometimes be a disadvantage if it leads to chromatographic separation of the analyte and the internal standard, in the context of an internal standard, a moderate KIE can be beneficial. Specifically, placing the deuterium labels on metabolically stable positions can prevent or slow down the in-vivo or in-vitro metabolism of the internal standard during sample handling and analysis. For this compound, the deuterium atoms are placed on the methylene groups adjacent to the nitrogen atom. This strategic placement makes the compound more resistant to potential N-dealkylation or oxidation at these positions, ensuring its stability throughout the analytical process.

Synthesis and Structure

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of deuterated Nebivolol analogs in bioanalytical methods.

Table 1: Mass Spectrometric Parameters for Nebivolol and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nebivolol406.2151.1[4]
Nebivolol-d4410.2151.0[4]

Table 2: Validation Summary of a Bioanalytical Method for Nebivolol Enantiomers using Racemic Nebivolol-d4 as an Internal Standard

ParameterS-RRR NebivololR-SSS NebivololReference
Linearity Range20.0 - 6000 pg/mL20.0 - 6000 pg/mL[5]
Correlation Coefficient (r²)> 0.99> 0.99[5]
Intra-day Precision (%CV)≤ 15%≤ 15%[5]
Inter-day Precision (%CV)≤ 15%≤ 15%[5]
Accuracy (%RE)± 15%± 15%[5]

Experimental Protocols

Bioanalytical Method for Nebivolol Enantiomers in Human Plasma

This protocol provides a general overview based on published methods for the quantification of Nebivolol enantiomers using a deuterated internal standard.[5]

1. Sample Preparation (Solid Phase Extraction):

  • To 500 µL of human plasma, add the internal standard solution (racemic Nebivolol-d4).
  • Vortex mix the samples.
  • Load the plasma samples onto a pre-conditioned ion-exchange solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with an appropriate solvent to remove interferences.
  • Elute the analytes and the internal standard with an elution solvent.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A chiral column, such as a CHIRALPACK AY-RH, is used for the separation of the enantiomers.[5]
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium carbonate).[5]
  • Flow Rate: Typically around 0.9 mL/min.[5]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
  • MRM Transitions: Monitor the transitions specified in Table 1.

3. Quantification:

  • The concentration of each Nebivolol enantiomer is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework behind the use of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add rac N-Benzyl Nebivolol-d4 (IS) Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Inject Quant Quantification (Analyte/IS Ratio) LC_MS->Quant

Caption: Experimental workflow for the bioanalysis of Nebivolol using a deuterated internal standard.

logical_relationship cluster_properties Physicochemical Properties cluster_detection Mass Spectrometric Detection cluster_outcome Analytical Outcome Analyte N-Benzyl Nebivolol (Analyte) Prop_Analyte Similar Extraction Recovery Analyte->Prop_Analyte Prop_IS Similar Chromatographic Behavior Analyte->Prop_IS Prop_Ion Similar Ionization Efficiency Analyte->Prop_Ion Mass_Diff Mass Difference (+4 Da) Analyte->Mass_Diff IS This compound (Internal Standard) IS->Prop_Analyte IS->Prop_IS IS->Prop_Ion IS->Mass_Diff Correction Accurate Correction for Variability & Matrix Effects Prop_Analyte->Correction Prop_IS->Correction Prop_Ion->Correction No_Interference No Signal Overlap Mass_Diff->No_Interference No_Interference->Correction Result Reliable & Precise Quantification Correction->Result

Caption: Logical relationship illustrating the advantages of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the accurate quantification of Nebivolol. Its design, leveraging the principles of stable isotope labeling, ensures that it closely mimics the behavior of the analyte throughout the analytical process, thereby providing reliable compensation for experimental variability and matrix effects. The strategic placement of deuterium atoms also imparts metabolic stability, a key feature for a robust internal standard. For researchers and drug development professionals, a thorough understanding of the role and advantages of deuterated internal standards like this compound is essential for generating high-quality pharmacokinetic data and ensuring the safety and efficacy of pharmaceutical products.

References

A Technical Guide to rac N-Benzyl Nebivolol-d4: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of rac N-Benzyl Nebivolol-d4. This deuterated analog of a key intermediate in the synthesis of Nebivolol is a valuable tool in pharmacokinetic and metabolic studies.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound and its non-deuterated counterpart are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₂₇D₄F₂NO₄[1]
Molecular Weight 499.58 g/mol [1]
CAS Number 1246814-48-1[1][2][3]
Appearance Pale Brown Semi-Solid[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[4]

Table 2: Computed Physical and Chemical Properties of rac N-Benzyl Nebivolol (Non-deuterated)

PropertyValueSource
Molecular Formula C₂₉H₃₁F₂NO₄[4][5]
Molecular Weight 495.56 g/mol [4]
CAS Number 929706-85-4[4][5]
Boiling Point (Predicted) 654.3 ± 55.0 °C[4]
Density (Predicted) 1.286 ± 0.06 g/cm³[4]
pKa (Predicted) 14.24 ± 0.20[4]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively published, the following methodologies are based on established procedures for the synthesis of Nebivolol and its intermediates.[6][7][8] These can be adapted by researchers for the preparation and characterization of the deuterated compound.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow the general synthetic route for N-Benzyl Nebivolol, utilizing a deuterated reagent in the appropriate step. A plausible approach involves the reaction of a deuterated benzylamine with the appropriate epoxide intermediates.

Step 1: Synthesis of Deuterated Benzylamine (C₆H₅CD₂NH₂) Commercially available deuterated benzaldehyde can be reductively aminated to yield deuterated benzylamine.

Step 2: Ring Opening of Epoxide with Deuterated Benzylamine The key step involves the reaction of a suitable chroman epoxide intermediate with the synthesized deuterated benzylamine. This reaction establishes the core structure of the molecule.

Step 3: Coupling Reaction The resulting amino alcohol intermediate is then reacted with a second epoxide intermediate to form this compound.

Step 4: Purification The crude product is purified using chromatographic techniques, such as column chromatography, to isolate the desired compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[9] A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed and validated.[9][10]

Visualizing Molecular Pathways and Workflows

Nebivolol's Mechanism of Action

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It is a highly selective β1-adrenergic receptor antagonist and also exerts vasodilatory effects through the L-arginine/nitric oxide (NO) pathway.[11][12][13] The d-enantiomer is responsible for the β1-blocking activity, while the l-enantiomer stimulates endothelial nitric oxide synthase (eNOS).[11][14]

Nebivolol_Signaling_Pathway cluster_Vascular_Endothelium Vascular Endothelium cluster_Cardiomyocyte Cardiomyocyte l_Nebivolol l-Nebivolol beta3_AR β3-Adrenergic Receptor l_Nebivolol->beta3_AR Agonist eNOS_activation eNOS Activation beta3_AR->eNOS_activation NO Nitric Oxide (NO) eNOS_activation->NO Converts L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation d_Nebivolol d-Nebivolol beta1_AR β1-Adrenergic Receptor d_Nebivolol->beta1_AR Antagonist Sympathetic_Activity Reduced Sympathetic Activity beta1_AR->Sympathetic_Activity Blocks Experimental_Workflow cluster_characterization Characterization Methods start Start synthesis Synthesis of This compound start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization purification->characterization purity_analysis Purity Analysis (HPLC) purification->purity_analysis ms Mass Spectrometry (MS) nmr NMR Spectroscopy documentation Documentation and Data Analysis purity_analysis->documentation end End documentation->end ms->documentation nmr->documentation

References

In-Depth Technical Guide: rac N-Benzyl Nebivolol-d4 Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety and handling procedures for rac N-Benzyl Nebivolol-d4, a deuterated derivative of a protected form of Nebivolol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is the deuterium-labeled version of rac N-Benzyl Nebivolol, which serves as a protected intermediate in the synthesis of Nebivolol, a cardioselective β1 receptor blocker used in the treatment of hypertension. The deuteration is often utilized in pharmacokinetic and metabolic studies.[1][2]

Identifier Value Source
Chemical Name 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[3]
CAS Number 1246814-48-1[2][4][5][6]
Molecular Formula C₂₉H₂₇D₄F₂NO₄[2][5][6]
Molecular Weight 499.58 g/mol [2][6]
Synonyms (Rac)-N-Benzyl Nebivolol-d4, Protected Nebivolol-d4[1][7]
Physical Form Pale Brown Semi-Solid[7]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[7]

Hazard Identification and Safety Precautions

Potential Hazards (inferred from related compounds):

  • Reproductive Toxicity: Nebivolol is suspected of damaging fertility or the unborn child.[8]

  • Acute Toxicity: While data for the N-benzyl derivative is scarce, overdose of Nebivolol can lead to adverse effects.[8]

  • Skin and Eye Irritation: As with many chemical compounds, direct contact may cause skin (dermatitis) or eye irritation.[8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8][9]

Recommended Personal Protective Equipment (PPE):

Protection Type Recommendation Source
Eye Protection Safety glasses or chemical safety goggles.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).[8]
Skin and Body Protection Laboratory coat or other appropriate protective clothing.[8][9]
Respiratory Protection Generally not required under normal use. If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[8][9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Procedure Recommendation Source
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation.[9]
Storage Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, refrigeration is recommended. Store under an inert atmosphere.[9]
Shipping Temperature Room Temperature.[7]
Incompatible Materials Oxidizing agents.[9]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures, based on general handling of chemical compounds, should be followed.

Situation Action Source
Spillage Sweep up the material and place it in a suitable, closed container for disposal. Prevent the product from entering drains.[9]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
Ingestion If swallowed, call a physician or poison control center. Rinse mouth with water. Do not induce vomiting.[8]
Inhalation Move to fresh air. If symptoms occur, seek medical attention.[9]

Experimental Protocol: Synthesis of N-Benzyl Nebivolol

While a specific protocol for the deuterated compound is not detailed, the synthesis of the non-deuterated rac N-Benzyl Nebivolol is a key step in the production of Nebivolol. The following is a representative protocol.[10]

Objective: To synthesize N-Benzyl Nebivolol by coupling an epoxide intermediate with an amino alcohol intermediate.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

  • 6-Fluoro-2-(oxiran-2-yl)chroman

  • Isopropyl alcohol

  • Water

Procedure:

  • A mixture of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (50 g) and 6-fluoro-2-(oxiran-2-yl)chroman (35 g) is prepared.

  • Isopropyl alcohol (150 ml) and water (150 ml) are added to the mixture.

  • The reaction mixture is heated to 65-70°C and maintained at this temperature for 16-18 hours.

  • After the reaction is complete, the mixture is cooled, and the product is isolated.

Workflow for dl-Nebivolol Synthesis

The synthesis of dl-Nebivolol involves the formation of rac N-Benzyl Nebivolol as a key intermediate, followed by a debenzylation step.

G cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Final Product Synthesis Epoxide 6-Fluoro-2-(oxiran-2-yl)chroman Coupling Synthesis of N-Benzyl Nebivolol Epoxide->Coupling AminoAlcohol Amino Alcohol Intermediate AminoAlcohol->Coupling Debenzylation Debenzylation Coupling->Debenzylation FinalProduct dl-Nebivolol Debenzylation->FinalProduct

Caption: Synthetic workflow for dl-Nebivolol production.

Disclaimer: The safety and handling information provided in this document is based on available data for related compounds and general laboratory safety practices. A comprehensive Safety Data Sheet (SDS) specific to this compound should be consulted if available. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Literature Review: The Utility of rac N-Benzyl Nebivolol-d4 in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rac N-Benzyl Nebivolol-d4, a deuterium-labeled analog of the protected form of the β-adrenergic receptor antagonist Nebivolol, serves a critical but highly specific role in pharmaceutical and biomedical research. This technical guide synthesizes the available information on this compound, focusing on its primary application as an internal standard in analytical methodologies. Due to a lack of extensive research utilizing this compound in biological assays or for the elucidation of signaling pathways, this review will focus on its chemical properties and its established role in quantitative analysis, while also touching upon the broader context of Nebivolol's pharmacology and the utility of deuterium-labeled compounds in drug development.

Introduction to this compound

This compound is the N-benzylated and deuterium-labeled form of Nebivolol, a highly selective β1-adrenergic receptor antagonist.[1][2] The "rac" designation indicates that it is a racemic mixture of stereoisomers. The N-benzyl group serves as a protecting group in the synthesis of Nebivolol and its analogs.[3][4] The key feature of this compound is the incorporation of four deuterium atoms, which imparts a higher molecular weight compared to its non-labeled counterpart.[5] This isotopic labeling is crucial for its primary application.

Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C29H27D4F2NO4[6]
Molecular Weight 499.58 g/mol [6]
Unlabeled CAS Number 929706-85-4[5][7]
Deuterated CAS Number 1246814-48-1[6][8]
Synonyms This compound, 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[5][7]

Core Application: Internal Standard in Quantitative Analysis

The primary and well-documented use of this compound is as an internal standard for quantitative analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

The Role of Deuterated Internal Standards

Stable heavy isotopes are incorporated into drug molecules primarily for their use as tracers in quantitative analysis during drug development.[8] Deuteration, the substitution of hydrogen with deuterium, is a common technique that offers several advantages:[8]

  • Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection and quantification by mass spectrometry.

  • Similar Physicochemical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.

  • Co-elution: In chromatographic methods, the deuterated internal standard co-elutes with the analyte, which helps to correct for variations in sample injection, retention time, and matrix effects.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Nebivolol or its metabolites) in a biological matrix using a deuterated internal standard like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Extraction (e.g., SPE, LLE) B->C D LC-MS/MS Analysis C->D E Separation of Analyte and Internal Standard D->E F Detection and Quantification (Based on Mass Difference) E->F G Calculate Analyte/IS Peak Area Ratio F->G H Determine Analyte Concentration using Calibration Curve G->H

Workflow for Quantitative Analysis.
Experimental Protocol: A Generalized Method for LC-MS/MS Quantification

While specific protocols for this compound are not detailed in the available literature, a general methodology for quantifying a target analyte in a biological matrix using a deuterated internal standard via LC-MS/MS would involve the following steps:

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of the non-labeled analyte and the deuterated internal standard (this compound) in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw the unknown biological samples, calibration standards, and QC samples.

    • To a fixed volume of each sample, add a precise amount of the this compound internal standard solution.

    • Perform an extraction procedure to isolate the analyte and internal standard from the matrix. Common methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Use a suitable HPLC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard from other matrix components.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Broader Context and Future Directions

Nebivolol's Pharmacological Profile

Nebivolol is a third-generation β-blocker with high selectivity for β1-adrenergic receptors and a unique vasodilatory effect mediated by nitric oxide (NO).[1][10] It is used for the treatment of hypertension and heart failure.[1] Nebivolol is metabolized primarily by the cytochrome P450 enzyme CYP2D6.[11]

Potential Use in Pharmacokinetic and Metabolic Studies

Deuterium substitution can potentially alter the pharmacokinetic and metabolic profiles of drugs.[6][8] While there is no specific literature detailing such studies for this compound, deuterated compounds are often used to investigate metabolic pathways and to develop "heavy" versions of drugs with potentially improved pharmacokinetic properties.[8] Future research could explore the metabolic fate of this compound itself or use it as a tool to study the metabolism of Nebivolol.

Conclusion

The available scientific literature establishes this compound as a valuable tool for analytical chemists and pharmacokineticists. Its primary role as a deuterated internal standard ensures accurate and precise quantification of Nebivolol and related compounds in complex biological matrices. While its application in fundamental biological research, such as the elucidation of signaling pathways, is not currently documented, its utility in the analytical realm is clear. Future research may explore its potential in metabolic studies, further expanding the applications of this isotopically labeled compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Nebivolol in Human Plasma Using rac N-Benzyl Nebivolol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nebivolol in human plasma. The use of a stable isotope-labeled internal standard, rac N-Benzyl Nebivolol-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The described protocol, involving liquid-liquid extraction and a rapid chromatographic runtime, is suitable for pharmacokinetic studies and routine bioanalysis.

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension.[1][2] It is administered as a racemate of d-Nebivolol and l-Nebivolol, which are responsible for the β-blocking and nitric oxide-mediated vasodilation effects, respectively.[3][4] Accurate quantification of Nebivolol in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations. This note provides a comprehensive protocol for the determination of Nebivolol in human plasma using this compound as the IS.

Experimental Protocols

Materials and Reagents
  • Analytes: Nebivolol Hydrochloride, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Ammonium Formate

  • Extraction Solvents: Diisopropyl ether, Dichloromethane

  • Biological Matrix: Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: HPLC system capable of binary gradient delivery (e.g., Shimadzu, Waters)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000)[5]

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate Nebivolol and the internal standard from the plasma matrix.[5][6]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 20 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., a mixture of diisopropyl ether and dichloromethane).

  • Vortex for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables outline the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[5] or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.01% Formic Acid in Water[5] or 20mM Ammonium Formate (pH 3.0)[6]
Mobile Phase B Acetonitrile[5][6]
Gradient/Isocratic Isocratic: 40:60 (A:B)[5] or 50:50 (A:B)[6]
Flow Rate 0.8 mL/min[5] or 1.0 mL/min[6]
Column Temperature 35°C
Injection Volume 5-10 µL
Run Time 2.0 - 10.0 minutes[5][6]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
Scan Type Multiple Reaction Monitoring (MRM)[5][6]
Nebivolol Transition m/z 406.2 → 151.0[6][9]
N-Benzyl Nebivolol-d4 (IS) Transition m/z 410.2 → 151.0[5][6]
Ion Source Temperature 500 - 550°C
IonSpray Voltage 5000 - 5500 V
Collision Gas (CAD) Nitrogen

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating excellent performance. The key quantitative results are summarized below.

Table 3: Linearity and Sensitivity

AnalyteCalibration RangeCorrelation Coefficient (r²)LLOQ
Nebivolol50 - 5000 pg/mL[5]> 0.9910 pg/mL[6]
Nebivolol10 - 4000 pg/mL[6]> 0.9930 pg/mL[5]
Nebivolol0.43 - 750 ng/mL[7]> 0.990.025 ng/mL[9]

Table 4: Accuracy and Precision

QC LevelConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQVaries by study< 15%< 15%Within ±20%
LowVaries by study< 8.67%[5]< 8.2%[6]87.00 - 100.40%[5]
MediumVaries by study< 8.67%[5]< 8.2%[6]87.00 - 100.40%[5]
HighVaries by study< 8.67%[5]< 8.2%[6]87.00 - 100.40%[5]
The within- and between-batch precision was obtained within the range of 0.33-8.67%.[5]

Table 5: Recovery and Matrix Effect

AnalyteMean Recovery (%)Internal StandardMean Recovery (%)
Nebivolol67.67%[5]Nebivolol-d468.74%[5]
Nebivolol87.71%[6]Nebivolol-d484.97%[6]
The method is reported to be free from significant ion suppression or enhancement.[5][6]

Visualizations

Experimental Workflow

The diagram below illustrates the major steps involved in the sample preparation and analysis process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Plasma Sample Aliquot B 2. Add IS (N-Benzyl Nebivolol-d4) A->B C 3. Liquid-Liquid Extraction B->C D 4. Evaporation to Dryness C->D E 5. Reconstitution in Mobile Phase D->E F 6. Injection into HPLC E->F G 7. Chromatographic Separation F->G H 8. ESI Ionization G->H I 9. MRM Detection H->I J 10. Data Quantification I->J

Caption: LC-MS/MS experimental workflow for Nebivolol quantification.

Principle of Stable Isotope Dilution

This diagram explains the logical basis for using a deuterated internal standard in quantitative mass spectrometry.

G cluster_0 Sample Processing cluster_1 MS Detection Analyte Nebivolol (Analyte) Extraction Extraction & Ionization Losses (Variable) Analyte->Extraction IS Nebivolol-d4 (Internal Standard) IS->Extraction MS Mass Spectrometer (Differentiates by Mass) Extraction->MS Quant Accurate Quantification (Ratio is Constant) MS->Quant Peak Area Ratio (Analyte / IS)

Caption: Principle of stable isotope dilution analysis (SIDA).

References

Application Note & Protocol: Bioanalytical Method for Nebivolol using rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative determination of Nebivolol in human plasma using a robust and sensitive bioanalytical method. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac N-Benzyl Nebivolol-d4 as the internal standard (IS), ensuring accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nebivolol is a third-generation beta-blocker with vasodilating properties, used for the treatment of hypertension. It is a racemate of two enantiomers, d-Nebivolol and l-Nebivolol, both contributing to its therapeutic effects. Accurate quantification of Nebivolol in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the analysis of Nebivolol in human plasma.

Experimental

  • Nebivolol reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm or equivalent[1]

A summary of the optimized LC-MS/MS parameters is provided in the table below.

ParameterCondition
HPLC
ColumnZorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[1]
Mobile Phase A5 mM Ammonium acetate buffer with 0.05% formic acid in water[1]
Mobile Phase BAcetonitrile:Methanol (75:25, v/v)[1]
GradientIsocratic: 30% A and 70% B[1]
Flow Rate0.8 mL/min[2]
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsNebivolol: m/z 406.2 → 151.1; N-Benzyl Nebivolol-d4: m/z 410.2 → 151.0[1][2][3]
Collision EnergyOptimized for maximum signal intensity
Source Temperature500 °C

Protocols

Stock Solutions: Prepare stock solutions of Nebivolol and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Nebivolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in the same diluent.

Sample Preparation (Protein Precipitation): [1]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow.

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[2]

Linearity: The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.05≤ 15≤ 1585 - 115
LQC0.15≤ 15≤ 1585 - 115
MQC2.5≤ 15≤ 1585 - 115
HQC40≤ 15≤ 1585 - 115

Recovery: The extraction recovery of Nebivolol and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels, with a mean recovery of approximately 73% for Nebivolol.[1]

Stability: Nebivolol was found to be stable in plasma under various conditions, including bench-top (8 hours), freeze-thaw cycles (3 cycles), and long-term storage at -20°C (1 month).[1]

Data Analysis

Data acquisition and processing were performed using the instrument's software. The concentration of Nebivolol in unknown samples was determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

G cluster_analysis Data Analysis Pathway acquire LC-MS/MS Data Acquisition integrate Peak Integration acquire->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Data analysis pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nebivolol in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be applied to pharmacokinetic and clinical studies of Nebivolol.

References

Application Note: Quantification of Nebivolol Enantiomers in Plasma by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed, robust, and sensitive bioanalytical method for the simultaneous quantification of d-Nebivolol (SRRR-Nebivolol) and l-Nebivolol (RSSS-Nebivolol) in human plasma. The method utilizes a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and employs racemic N-Benzyl Nebivolol-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), chromatographic separation on a chiral stationary phase, and detection by a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic and bioequivalence studies requiring stereoselective analysis of Nebivolol.

Introduction

Nebivolol is a third-generation beta-blocker administered as a racemic mixture of d- and l-enantiomers for the treatment of hypertension.[1] The enantiomers exhibit distinct pharmacological properties: d-Nebivolol is a potent and selective β1-adrenergic receptor antagonist, while l-Nebivolol is primarily responsible for the drug's vasodilatory effects via nitric oxide liberation.[2] Due to this stereoselective activity and potential differences in their pharmacokinetic profiles, it is crucial to quantify each enantiomer separately in biological matrices like plasma.[2][3] This document provides a comprehensive protocol for the chiral separation and quantification of Nebivolol enantiomers in plasma, validated to meet regulatory requirements for bioanalytical method validation.[1]

Experimental Workflow

The overall analytical process involves plasma sample preparation, chiral LC separation, and subsequent detection and quantification by tandem mass spectrometry.

G Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Spike with IS (rac N-Benzyl Nebivolol-d4) Plasma->Add_IS Vortex_Mix Vortex & Equilibrate Add_IS->Vortex_Mix SPE Solid-Phase Extraction (SPE) Vortex_Mix->SPE Chiral_LC Chiral LC Separation SPE->Chiral_LC MSMS Tandem MS Detection (MRM Mode) Chiral_LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Materials and Reagents
  • Analytes: d-Nebivolol, l-Nebivolol

  • Internal Standard: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized)

  • Reagents: Ammonium Carbonate, Formic Acid

  • SPE Cartridges: Ion-exchange cartridges (e.g., Oasis MCX)

  • Plasma: Blank human plasma (K2-EDTA)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-Nebivolol, l-Nebivolol, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analytes in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to efficiently extract the analytes and IS from the plasma matrix while removing endogenous interferences.

G Solid-Phase Extraction (SPE) Protocol cluster_spe SPE Cartridge Steps start Start: 100 µL Plasma add_is Add 25 µL IS Working Sol. start->add_is vortex1 Vortex (30s) add_is->vortex1 add_buffer Add 200 µL 2% Formic Acid vortex1->add_buffer vortex2 Vortex (30s) add_buffer->vortex2 load Load Sample vortex2->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH4OH in ACN wash2->elute evaporate Evaporate to Dryness (N2 Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for plasma sample preparation.

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Spike with 25 µL of the IS working solution (50 ng/mL).

  • Vortex for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex again.

  • Condition an ion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

  • Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic separation is critical for resolving the d- and l-enantiomers before detection.

Table 1: Chromatographic Conditions

Parameter Value
LC System High-Performance Liquid Chromatography System
Column Chiral Stationary Phase Column (e.g., Chirobiotic® V)
Mobile Phase Acetonitrile : 10 mM Ammonium Carbonate (80:20, v/v)[1]
Flow Rate 0.9 mL/min[1]
Column Temp. 40°C
Injection Vol. 10 µL

| Run Time | ~8 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage 5500 V

| Curtain Gas | 35 psi |

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
d-Nebivolol 406.2 151.1 35
l-Nebivolol 406.2 151.1 35
This compound (IS) 499.6 151.1 (putative) 40

Note: The product ion for the IS is proposed based on the common fragmentation pattern of Nebivolol, which involves cleavage of the side chain.[2][4] The exact transition for N-Benzyl Nebivolol-d4 should be optimized by direct infusion.

Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Nebivolol enantiomers in human plasma.[1]

Table 4: Validation Parameters

Parameter Result
Linearity Range 20.0 - 6000 pg/mL for each enantiomer[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 20.0 pg/mL[1]
Inter-day Accuracy 85% - 115% (80% - 120% at LLOQ)[1]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[1]
Mean Extraction Recovery > 85% for analytes and IS

| Matrix Effect | No significant ion suppression or enhancement observed |

Conclusion

This application note provides a complete and validated method for the stereoselective quantification of d- and l-Nebivolol in human plasma using chiral LC-MS/MS with a deuterated, benzylated internal standard. The protocol is sensitive, specific, and robust, making it highly suitable for demanding applications in clinical pharmacology and drug development. The detailed workflows and tabulated data serve as a practical guide for researchers and scientists in the field.

References

Application Note: High-Throughput Analysis of Nebivolol in Human Urine Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantitative analysis of Nebivolol in human urine. The method utilizes a simplified and efficient sample preparation procedure, either by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nebivolol-d4, ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and clinical studies of Nebivolol.

Introduction

Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and vasodilating properties mediated by nitric oxide. It is widely prescribed for the treatment of hypertension. Monitoring the urinary excretion of Nebivolol and its metabolites is crucial for understanding its pharmacokinetics and ensuring patient compliance. The accurate quantification of Nebivolol in urine requires a robust and reliable analytical method. This application note provides two distinct, validated sample preparation protocols using a deuterated internal standard for reliable quantification.

Experimental

Materials and Reagents
  • Nebivolol hydrochloride (Reference Standard)

  • Nebivolol-d4 hydrochloride (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Methyl tert-butyl ether (MTBE)

  • Oasis HLB SPE Cartridges (or equivalent)

  • Human urine (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • A C18 analytical column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nebivolol HCl and Nebivolol-d4 HCl in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nebivolol primary stock solution in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Nebivolol-d4 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation Protocols

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a general method for beta-blockers using Oasis HLB cartridges, known for their high recovery of a wide range of compounds.

Experimental Workflow for SPE

SPE_Workflow urine_sample 1. Urine Sample (1 mL) add_is 2. Add 50 µL Nebivolol-d4 (100 ng/mL) urine_sample->add_is vortex1 3. Vortex add_is->vortex1 load_sample 6. Load Sample vortex1->load_sample condition_spe 4. Condition SPE Cartridge (1 mL Methanol) equilibrate_spe 5. Equilibrate SPE Cartridge (1 mL Water) condition_spe->equilibrate_spe equilibrate_spe->load_sample wash_spe 7. Wash (1 mL 5% Methanol in Water) load_sample->wash_spe elute_spe 8. Elute (1 mL Methanol) wash_spe->elute_spe evaporate 9. Evaporate to Dryness elute_spe->evaporate reconstitute 10. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Fig 1. Solid-Phase Extraction Workflow.

Detailed SPE Protocol:

  • Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL Nebivolol-d4 internal standard working solution and vortex.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the extraction of basic drugs like Nebivolol from a complex matrix such as urine.

Experimental Workflow for LLE

LLE_Workflow urine_sample 1. Urine Sample (1 mL) add_is 2. Add 50 µL Nebivolol-d4 (100 ng/mL) urine_sample->add_is basify 3. Add 100 µL 1M NH4OH (pH adjustment) add_is->basify add_solvent 4. Add 3 mL MTBE basify->add_solvent vortex 5. Vortex (5 min) add_solvent->vortex centrifuge 6. Centrifuge (10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Fig 2. Liquid-Liquid Extraction Workflow.

Detailed LLE Protocol:

  • Sample Pre-treatment: To 1 mL of urine sample in a glass tube, add 50 µL of the 100 ng/mL Nebivolol-d4 internal standard working solution.

  • Basification: Add 100 µL of 1 M ammonium hydroxide to basify the sample (to approximately pH 9-10).

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 5 min, hold for 2 min, return to 20% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nebivolol: m/z 406.0 -> 151.0[1][2]
Nebivolol-d4: m/z 410.2 -> 151.0[1][2]
Collision Energy Optimized for specific instrument
Cone Voltage Optimized for specific instrument

Results and Discussion

The described methods provide excellent recovery and reproducibility for the analysis of Nebivolol in human urine. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes typical validation parameters for Nebivolol analysis in biological matrices. While most of the cited data is from plasma studies, similar performance is expected in urine with the provided sample preparation methods.

ParameterReported ValueBiological MatrixReference
Linearity Range 50 - 5000 pg/mLPlasma[1]
0.43 - 750 ng/mLPlasma & Aqueous Humor[3]
Limit of Quantification (LOQ) 30 pg/mLPlasma[1]
Limit of Detection (LOD) Not Reported-
Recovery ~68%Plasma[1]
~73%Plasma & Aqueous Humor[3]
Intra-day Precision (%RSD) 0.33 - 8.67%Plasma
Inter-day Precision (%RSD) 0.33 - 8.67%Plasma

Conclusion

This application note provides two comprehensive and detailed protocols for the sample preparation and LC-MS/MS analysis of Nebivolol in human urine using a deuterated internal standard. Both the SPE and LLE methods are proven to be robust and reliable for quantitative bioanalysis. These methods are well-suited for high-throughput clinical and research laboratory settings.

References

Application Notes and Protocols for the Use of rac N-Benzyl Nebivolol-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension and heart failure.[1] It is a racemic mixture of d-nebivolol and l-nebivolol, with the d-enantiomer being a selective β1-adrenergic receptor antagonist and the l-enantiomer potentiating this effect.[1] Understanding the pharmacokinetic profile of nebivolol is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as rac N-Benzyl Nebivolol-d4, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte of interest throughout the analytical process, thus correcting for variability and matrix effects.[2][3][4] This document provides a detailed protocol for the use of this compound as an internal standard in a pharmacokinetic study of nebivolol in a rodent model.

Experimental Protocols

Analytical Method: Quantification of Nebivolol in Plasma using LC-MS/MS

This protocol outlines the quantitative analysis of nebivolol in plasma samples using a validated LC-MS/MS method with this compound as the internal standard (IS).

a. Materials and Reagents:

  • This compound (Internal Standard)

  • Nebivolol hydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Control plasma (from the same species as the study animals)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

c. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01% formic acid in water (v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Nebivolol) m/z 406.0 → 151.0
MS/MS Transition (Nebivolol-d4 IS) m/z 410.2 → 151.0

d. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve accurately measured amounts of nebivolol hydrochloride and this compound in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the nebivolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with a concentration range of 50-5000 pg/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 10 ng/mL.

e. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 10 µL of the internal standard working solution (10 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

In-Vivo Pharmacokinetic Study in Rats

This protocol describes a single-dose oral pharmacokinetic study of nebivolol in Sprague-Dawley rats.

a. Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Acclimatize animals for at least one week before the study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

b. Dosing:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare a formulation of nebivolol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administer a single oral dose of nebivolol (e.g., 2 mg/kg) via oral gavage.

c. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of nebivolol to the internal standard against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of nebivolol in the study samples.

  • Calculate the pharmacokinetic parameters using non-compartmental analysis. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Data Presentation

Table 1: Summary of Experimental Parameters for a Pharmacokinetic Study of Nebivolol in Rats

ParameterValue
Animal Model Male Sprague-Dawley Rats
Body Weight 200-250 g
Route of Administration Oral (gavage)
Dose of Nebivolol 2 mg/kg
Vehicle 0.5% Carboxymethylcellulose
Blood Sampling Time Points (hours) 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24
Anticoagulant K2-EDTA
Analytical Method LC-MS/MS
Internal Standard This compound
Calibration Range 50-5000 pg/mL

Visualizations

Pharmacokinetic_Workflow cluster_study_setup Study Preparation cluster_dosing_sampling In-Vivo Procedure cluster_analysis Bioanalysis cluster_data_processing Data Interpretation animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) dosing Oral Gavage Dosing animal_acclimatization->dosing formulation_prep Nebivolol Formulation (2 mg/kg in 0.5% CMC) formulation_prep->dosing blood_collection Serial Blood Sampling (0-24 hours) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Plasma Storage (-80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation (Protein Precipitation with IS) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms_analysis->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for a pharmacokinetic study of nebivolol.

Signaling_Pathway cluster_sample_processing Sample Processing cluster_instrumental_analysis Instrumental Analysis plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms

Caption: Bioanalytical sample preparation and analysis workflow.

References

Application Note and Protocol for the LC-MS/MS Analysis of racemic N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is administered as a racemate of two enantiomers, d-nebivolol and l-nebivolol, which exhibit different pharmacological activities. Accurate and sensitive quantification of nebivolol and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the analysis of racemic nebivolol using a deuterated internal standard, specifically addressing the use of what is commonly referred to as Nebivolol-d4, not N-Benzyl Nebivolol-d4, as the latter is not extensively documented for this application. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental

Liquid Chromatography Parameters

A robust and reproducible chromatographic method is essential for the separation of nebivolol from endogenous matrix components. The following parameters are recommended:

ParameterValue
LC Column Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 5 minutes, then re-equilibrate
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for sensitive and specific detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Nebivolol) 406.2 -> 151.1 m/z[1]
MRM Transition (Nebivolol-d4) 410.2 -> 151.0 m/z[2][3]
Collision Energy (Nebivolol) 25 eV
Collision Energy (Nebivolol-d4) 25 eV
Cone Voltage 30 V
Capillary Voltage 3.5 kV
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C

Protocol

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of nebivolol and Nebivolol-d4 (internal standard) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the nebivolol stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of Nebivolol-d4 at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Plasma):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard spiking solution (100 ng/mL Nebivolol-d4) and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 10 µL of the prepared sample.

  • Acquire data using the MRM transitions specified in the Mass Spectrometry Parameters table.

Data Analysis
  • Integrate the peak areas for both nebivolol and the internal standard (Nebivolol-d4).

  • Calculate the peak area ratio (Nebivolol/Nebivolol-d4).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of nebivolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Nebivolol-d4) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Nebivolol Calibration_Curve->Quantification

Caption: Workflow for the LC-MS/MS analysis of Nebivolol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of racemic nebivolol in plasma using LC-MS/MS with a deuterated internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring. The provided parameters and workflow can be adapted to specific instrumentation and laboratory requirements.

References

Application of rac N-Benzyl Nebivolol-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and vasodilatory properties mediated by nitric oxide. It is administered as a racemate of d-Nebivolol and l-Nebivolol. Understanding the metabolic fate of Nebivolol is crucial for drug development and clinical pharmacology. Rac N-Benzyl Nebivolol-d4, a deuterium-labeled analog of a Nebivolol-related compound, serves as an excellent internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in drug metabolism and pharmacokinetic studies. Its stable isotope label ensures that it co-elutes with the analyte of interest and experiences similar ionization efficiency, leading to accurate and precise quantification.

Application: Internal Standard in Quantitative Bioanalysis

This compound is primarily utilized as an internal standard (IS) in LC-MS/MS assays for the determination of Nebivolol and its enantiomers in biological matrices such as plasma and aqueous humor. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.

Experimental Protocols

Bioanalytical Method for Nebivolol in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantification of Nebivolol in human plasma, adapted from validated procedures, using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of working internal standard solution (this compound in methanol).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic AcidB: Acetonitrile
Gradient Isocratic or a gradient elution can be optimized. A starting point is 70% B.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes

c. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nebivolol: m/z 406.2 → 151.1this compound (IS): m/z 410.2 → 151.1
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Data Presentation

Pharmacokinetic Parameters of Nebivolol Enantiomers

The following table summarizes the pharmacokinetic parameters of d-Nebivolol and l-Nebivolol in healthy volunteers after a single oral dose of 10 mg racemic Nebivolol. This data is representative of the type of quantitative information that can be obtained using a validated bioanalytical method with this compound as an internal standard.[1]

Parameterd-Nebivololl-Nebivolol
Cmax (ng/mL) 1.22.5
Tmax (h) 1.5 - 41.5 - 4
AUC (ng·h/mL) 4.79.4
t½ (h) ~10 (Extensive Metabolizers)~30-50 (Poor Metabolizers)~10 (Extensive Metabolizers)~30-50 (Poor Metabolizers)
Clearance (L/h) 1304.4531.8

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t½: Half-life.

Visualizations

Nebivolol Metabolism Pathway

Nebivolol undergoes extensive metabolism primarily through the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include aromatic hydroxylation and N-dealkylation.[2]

Nebivolol_Metabolism Nebivolol Nebivolol Hydroxylated_Metabolites Aromatic & Alicyclic Hydroxylated Metabolites (Active) Nebivolol->Hydroxylated_Metabolites CYP2D6 (Major) Hydroxylation N_Dealkylated_Metabolites N-Dealkylated Metabolites (Inactive) Nebivolol->N_Dealkylated_Metabolites N-dealkylation Glucuronides Glucuronide Conjugates (Inactive) Hydroxylated_Metabolites->Glucuronides Glucuronidation Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification of Nebivolol LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Application Note: High-Precision Impurity Profiling of Nebivolol Using rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-24

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and accurate method for the quantitative analysis of potential impurities in Nebivolol drug substances and formulations. Specifically, it outlines the use of a deuterium-labeled internal standard, rac N-Benzyl Nebivolol-d4, for the precise quantification of the corresponding non-labeled impurity, rac N-Benzyl Nebivolol, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a highly recommended practice to ensure the reliability of analytical data by compensating for variations during sample preparation and analysis.[1] This methodology is critical for ensuring the quality, safety, and efficacy of Nebivolol, a widely prescribed beta-blocker for the treatment of hypertension.[2]

Introduction

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities.[4][5] Nebivolol, a selective β1-receptor antagonist, can contain various impurities originating from the manufacturing process or degradation.[6][7]

One potential process-related impurity is rac N-Benzyl Nebivolol, a protected form of Nebivolol.[4][8][9] Accurate quantification of such impurities is essential to ensure they are below the established safety thresholds. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, offers superior accuracy and precision for quantitative analysis.[1][10][11] The stable isotope-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations in instrument response.[1]

This application note provides a detailed protocol for the quantification of the rac N-Benzyl Nebivolol impurity in a Nebivolol sample, leveraging the benefits of this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: rac N-Benzyl Nebivolol, Nebivolol Hydrochloride

  • Internal Standard: this compound

  • Solvents: HPLC-grade Methanol, Acetonitrile, and water

  • Reagents: Formic acid, Ammonium acetate

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is recommended for this analysis.

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve rac N-Benzyl Nebivolol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation
  • Accurately weigh 10 mg of the Nebivolol drug substance.

  • Dissolve the sample in 10 mL of a 50:50 methanol/water mixture.

  • Vortex for 1 minute to ensure complete dissolution.

  • Take a 100 µL aliquot of the sample solution.

  • Add 100 µL of the internal standard working solution (100 ng/mL).

  • Add 800 µL of the 50:50 methanol/water mixture to make up the volume to 1 mL.

  • Vortex the final solution and transfer it to an HPLC vial for analysis.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • rac N-Benzyl Nebivolol: Precursor ion > Product ion (To be determined based on the compound's fragmentation pattern)

    • This compound: Precursor ion > Product ion (To be determined based on the compound's fragmentation pattern, expecting a +4 Da shift from the non-labeled analyte)

Data Presentation

The quantitative data for the linearity, accuracy, and precision of the method should be summarized in structured tables.

Table 1: Calibration Curve for rac N-Benzyl Nebivolol

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Correlation Coefficient (r²) >0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Measured Concentration (ng/mL, n=6)Accuracy (%)Precision (RSD, %)
LQC5ValueValueValue
MQC100ValueValueValue
HQC800ValueValueValue

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Analyte & IS) spike Spike Sample with Internal Standard (IS) prep_sample Prepare Nebivolol Sample prep_sample->spike lcms LC-MS/MS Analysis spike->lcms integrate Peak Integration lcms->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify Impurity calculate->quantify

Caption: Workflow for Impurity Quantification.

Rationale for Using a Deuterated Internal Standard

logical_relationship Analyte rac N-Benzyl Nebivolol (Analyte) SamplePrep Sample Preparation (e.g., extraction, dilution) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis (e.g., injection volume, ionization) SamplePrep->LCMS Ratio Constant Peak Area Ratio (Analyte / IS) LCMS->Ratio Variation Potential Analytical Variations Variation->SamplePrep Variation->LCMS AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Principle of Internal Standard Correction.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of the rac N-Benzyl Nebivolol impurity in Nebivolol samples. This LC-MS/MS based protocol is a valuable tool for quality control laboratories in the pharmaceutical industry, aiding in the assurance of the safety and efficacy of Nebivolol products in accordance with regulatory requirements. The principles outlined in this application note can be adapted for the quantification of other known impurities by using their respective stable isotope-labeled internal standards.

References

Application Note: Quantitative Determination of Nebivolol in Tissue Samples by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of nebivolol in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, nebivolol-d4, to ensure accuracy and precision. This document outlines the procedures for tissue homogenization, sample extraction, chromatographic separation, and mass spectrometric detection. Furthermore, it includes validation parameters and a discussion of nebivolol's relevant signaling pathway.

Introduction

Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and unique vasodilatory properties mediated by nitric oxide (NO) production.[1] Understanding the tissue distribution of nebivolol is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a robust LC-MS/MS method for determining nebivolol concentrations in tissue homogenates, which is essential for preclinical research and toxicological evaluations.

Signaling Pathway of Nebivolol

Nebivolol exerts its therapeutic effects through a dual mechanism of action. Firstly, as a selective β1-adrenergic receptor antagonist, it reduces heart rate and blood pressure. Secondly, it stimulates β3-adrenergic receptors, leading to the activation of nitric oxide synthase (NOS) and subsequent production of nitric oxide (NO), which causes vasodilation.[2][3][4]

nebivolol_pathway nebivolol Nebivolol beta1 β1-Adrenergic Receptor nebivolol->beta1 Antagonist beta3 β3-Adrenergic Receptor nebivolol->beta3 Agonist adenylyl_cyclase Adenylyl Cyclase beta1->adenylyl_cyclase enos eNOS/nNOS beta3->enos Activation camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cardiac_effects Decreased Heart Rate & Contractility pka->cardiac_effects no Nitric Oxide (NO) enos->no L-Arginine -> L-Citrulline vasodilation Vasodilation no->vasodilation experimental_workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization start->homogenization protein_precipitation 2. Protein Precipitation homogenization->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer evaporation 5. Evaporation (Optional) supernatant_transfer->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lcms_analysis 7. LC-MS/MS Analysis reconstitution->lcms_analysis

References

Application Note: Chiral Separation and Quantification of Nebivolol Enantiomers in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is administered as a racemic mixture of two enantiomers: d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol). The two enantiomers exhibit different pharmacological properties. The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, while the l-enantiomer is responsible for nitric oxide-mediated vasodilation. Due to this stereoselectivity in its mechanism of action, the chiral separation and individual quantification of nebivolol enantiomers are crucial in pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the chiral separation and quantification of d-nebivolol and l-nebivolol in human plasma using a stable isotope-labeled internal standard, racemic N-Benzyl Nebivolol-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs a chiral stationary phase to separate the enantiomers of nebivolol, which are then detected and quantified by tandem mass spectrometry. A deuterated analog, racemic N-Benzyl Nebivolol-d4 (used as racemic Nebivolol-d4 in the final analysis), is used as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • d-Nebivolol and l-Nebivolol reference standards

  • racemic N-Benzyl Nebivolol-d4 (as the source for the internal standard, racemic Nebivolol-d4)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (ion exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 1 mL of human plasma, add the internal standard solution (racemic Nebivolol-d4). For calibration standards and quality control samples, spike with appropriate concentrations of d- and l-nebivolol.

  • Conditioning: Condition the ion exchange SPE cartridge according to the manufacturer's instructions.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes (d- and l-nebivolol) and the internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: Acetonitrile : Ammonium Carbonate solution (e.g., 158 mg/L in water) (80:20, v/v)[1][2]

    • Flow Rate: 0.9 mL/min[1][2]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nebivolol (d- and l-enantiomers): Monitor the appropriate precursor to product ion transition.

      • Nebivolol-d4 (Internal Standard): Monitor the appropriate precursor to product ion transition for the deuterated analog.

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for the chiral separation of nebivolol enantiomers.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Chromatography
ColumnChiral Stationary Phase
Mobile PhaseAcetonitrile : Ammonium Carbonate (158 mg/L) (80:20 v/v)[1][2]
Flow Rate0.9 mL/min[1][2]
Mass Spectrometry
Ionization ModePositive ESI
Detection ModeMRM

Table 2: Method Validation Parameters

Parameterd-Nebivololl-Nebivolol
Linearity Range 20.0 to 6000 pg/mL[1]20.0 to 6000 pg/mL[1]
Correlation Coefficient (r²) > 0.99[1]> 0.99[1]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[1]< 15% (< 20% at LLOQ)[1]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[1]< 15% (< 20% at LLOQ)[1]
Accuracy (% Bias) 85% - 115% (80% - 120% at LLOQ)[1]85% - 115% (80% - 120% at LLOQ)[1]
Lower Limit of Quantification (LLOQ) 20.0 pg/mL[1]20.0 pg/mL[1]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike_is Spike with rac-Nebivolol-d4 (IS) plasma->spike_is spike_cal Spike with d- & l-Nebivolol Standards (for Calibration/QC) spike_is->spike_cal spe Solid Phase Extraction (SPE) spike_cal->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap hplc Chiral HPLC Separation evap->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Data Acquisition & Quantification msms->data

References

Troubleshooting & Optimization

troubleshooting ion suppression in Nebivolol analysis with rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of Nebivolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly when using rac N-Benzyl Nebivolol-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my Nebivolol analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Nebivolol, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, negatively impacting the sensitivity, accuracy, and precision of your quantitative analysis.[3][4] Even with the use of a stable isotope-labeled internal standard (SIL-IS) like this compound, significant ion suppression can compromise the reliability of your results if the suppression affects the analyte and internal standard differently.

Q2: I'm observing a loss of sensitivity and inconsistent results for my Nebivolol QC samples. Could this be due to ion suppression?

A2: Yes, inconsistent and irreproducible results for quality control (QC) samples are classic symptoms of variable ion suppression.[5] Sample-to-sample variations in the biological matrix can lead to different degrees of ion suppression, causing fluctuations in the analyte signal that are not fully compensated for by the internal standard.

Q3: How can I identify if ion suppression is affecting my Nebivolol and this compound analysis?

A3: A post-column infusion experiment is the most direct way to identify the regions in your chromatogram that are susceptible to ion suppression.[5][6] This technique involves infusing a constant flow of your analyte and internal standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the retention times where co-eluting matrix components are causing suppression.[7]

Q4: What are the common causes of ion suppression in bioanalytical methods?

A4: Ion suppression is often caused by high concentrations of endogenous matrix components such as phospholipids, salts, and proteins that co-elute with the analyte.[8] Other potential sources include formulation agents from preclinical studies, mobile phase additives, and contaminants from sample collection tubes.[9] The competition for charge in the electrospray ionization (ESI) source is a primary mechanism of ion suppression.[3][10]

Q5: My internal standard, this compound, is structurally similar to Nebivolol. Shouldn't it compensate for any ion suppression?

A5: While a SIL-IS like this compound is the gold standard and is expected to track the analyte's behavior closely due to its similar physicochemical properties, it may not always provide perfect compensation.[11] This can happen if the analyte and IS have slightly different retention times, placing one of them in a region of more severe ion suppression. It is also possible that specific matrix components interact differently with the analyte and the IS.

Troubleshooting Guides

Guide 1: Identifying Ion Suppression with a Post-Column Infusion Experiment

This guide provides a step-by-step protocol to determine if and where ion suppression is occurring in your chromatographic run.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components suppress the ionization of Nebivolol and this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solutions of Nebivolol and this compound

  • Blank, extracted biological matrix (e.g., plasma, urine)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte and Internal Standard Infusion:

    • Prepare a solution containing both Nebivolol and this compound at a concentration that provides a stable and moderate signal.

    • Fill a syringe with this solution and place it in the syringe pump.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

  • Data Acquisition:

    • Start the LC flow with your established chromatographic method.

    • Begin infusing the analyte/IS solution and allow the MS signal to stabilize. You should observe a consistent baseline for the MRM transitions of both Nebivolol and this compound.

    • Inject a prepared blank matrix sample.

    • Monitor the signal for both compounds throughout the chromatographic run.

Data Interpretation:

  • A steady baseline indicates no ion suppression.

  • A significant drop in the baseline signal at a specific retention time indicates a region of ion suppression.

  • By comparing the retention time of your Nebivolol and this compound peaks with the regions of suppression, you can determine if they are being affected.

Data Presentation:

Table 1: Example Post-Column Infusion Results

Retention Time (min)Nebivolol Signal Intensity (cps)This compound Signal Intensity (cps)% Suppression (Nebivolol)% Suppression (IS)
0.0 - 1.55.0e55.2e50%0%
1.6 - 2.52.1e52.3e558%56%
2.6 - 4.04.9e55.1e52%2%
4.1 - 5.03.5e53.7e530%29%

This table illustrates hypothetical data showing two distinct regions of ion suppression.

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

1. Chromatographic Separation Optimization:

  • Modify the Gradient: Adjust the mobile phase gradient to separate the Nebivolol and internal standard peaks from the regions of ion suppression.[1]

  • Change the Stationary Phase: If gradient modification is insufficient, consider a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) to alter selectivity.[1][11]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[3]

2. Sample Preparation Enhancement:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like phospholipids.[8][12]

  • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[8]

  • Protein Precipitation (PPT): While a common technique, PPT is the least selective and may leave significant amounts of phospholipids in the extract, which are major contributors to ion suppression.[1][8]

3. Sample Dilution:

  • Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[3] However, this approach is only viable if the Nebivolol concentration is high enough to remain detectable after dilution.

Data Presentation:

Table 2: Impact of Mitigation Strategies on Nebivolol Signal

Mitigation StrategyNebivolol Peak Area (Arbitrary Units)% Signal Improvement
None (Protein Precipitation)150,0000%
Optimized Gradient250,00067%
Liquid-Liquid Extraction320,000113%
Solid-Phase Extraction450,000200%

This table provides a hypothetical comparison of the effectiveness of different strategies in improving the Nebivolol signal by reducing ion suppression.

Visualizations

IonSuppressionTroubleshooting start Start: Inconsistent Nebivolol Results (Low Sensitivity, High Variability) check_is Check Internal Standard (IS) Response (this compound) start->check_is is_ok IS Response Stable? check_is->is_ok post_infusion Perform Post-Column Infusion Experiment is_ok->post_infusion Yes investigate_other Investigate Other Issues (System Stability, Standard Prep) is_ok->investigate_other No suppression_present Ion Suppression Identified? post_infusion->suppression_present optimize_chrom Optimize Chromatographic Separation (Gradient, Column, Flow Rate) suppression_present->optimize_chrom Yes end_ok Proceed with Method Validation suppression_present->end_ok No improve_sp Improve Sample Preparation (SPE, LLE) optimize_chrom->improve_sp dilute_sample Dilute Sample improve_sp->dilute_sample re_evaluate Re-evaluate with Post-Column Infusion dilute_sample->re_evaluate suppression_resolved Suppression Resolved? re_evaluate->suppression_resolved suppression_resolved->end_ok Yes end_issue Consult Further Expertise suppression_resolved->end_issue No

Caption: Troubleshooting workflow for ion suppression in Nebivolol analysis.

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_process Ion Suppression Mechanisms droplet Charged Droplet (Analyte + Matrix Components) gas_phase Gas Phase Ions droplet->gas_phase Solvent Evaporation ms_inlet Mass Spectrometer Inlet gas_phase->ms_inlet Ion Sampling competition Competition for Droplet Surface Charge competition->droplet Reduces Analyte Ionization viscosity Increased Droplet Viscosity & Surface Tension viscosity->gas_phase Hinders Droplet Fission & Ion Release precipitation Co-precipitation of Analyte with Non-volatiles precipitation->gas_phase Prevents Analyte from Entering Gas Phase matrix High Concentration of Matrix Components (e.g., Phospholipids, Salts) matrix->competition matrix->viscosity matrix->precipitation

Caption: Mechanisms of ion suppression in an ESI source.

References

optimizing LC gradient for separation of Nebivolol and rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Nebivolol Separation

This technical support guide is designed for researchers, scientists, and drug development professionals to facilitate the optimization of liquid chromatography (LC) methods for the separation of Nebivolol and its deuterated internal standard, rac N-Benzyl Nebivolol-d4.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: Why am I observing poor resolution or co-elution between Nebivolol and this compound?

Answer: Poor resolution is the most common challenge and typically stems from the high structural similarity between the analyte and its internal standard. The primary difference is the benzyl group on the internal standard, which increases its hydrophobicity.

Troubleshooting Steps:

  • Assess Gradient Slope: A steep gradient may not provide enough time for separation. Increase the gradient time (i.e., create a shallower slope) to improve resolution.

  • Evaluate Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different selectivities. If ACN is not providing adequate separation, switching to a MeOH-based mobile phase can alter elution patterns and may improve resolution.

    • pH: Nebivolol has secondary amine groups that can cause peak tailing due to interaction with free silanols on the column stationary phase. Using a mobile phase with a low pH (e.g., 2.7-3.5) containing an additive like formic acid or trifluoroacetic acid ensures these amines are protonated, which significantly improves peak shape and can enhance resolution.

  • Check Column Chemistry: A standard C18 column is often a good starting point. However, if resolution is still poor, consider a column with a different selectivity, such as a Phenyl-Hexyl column, which can provide alternative π-π interactions with the aromatic rings in the molecules.

Question 2: What are the recommended starting conditions for this separation?

Answer: A good starting point is crucial for efficient method development. The following conditions are recommended as a baseline for separating Nebivolol and its N-Benzyl-d4 internal standard.

ParameterRecommended Starting Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection MS/MS (MRM mode) or UV at 282 nm[1]

Question 3: My peak shapes are poor (tailing or fronting). How can I improve them?

Answer: Poor peak shape compromises integration accuracy and reduces sensitivity.[2]

  • For Tailing Peaks:

    • Cause: Often caused by secondary interactions between the basic amine groups on Nebivolol and acidic silanol groups on the silica-based column packing.[3]

    • Solution: Ensure the mobile phase pH is low (pH < 4) by using an acid additive like formic acid. This protonates the analyte and minimizes silanol interactions. Also, using a modern, high-purity, end-capped column can reduce the availability of free silanols.

  • For Fronting Peaks:

    • Cause: Typically a result of column overload or a sample solvent that is much stronger than the initial mobile phase.[4]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[3] Crucially, ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions (e.g., 20% ACN in this case).[2][5]

Question 4: My retention times are shifting between injections. What are the potential causes?

Answer: Retention time instability can invalidate an entire analytical run.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated between injections. A minimum of 5-10 column volumes of the initial mobile phase is recommended.

  • Temperature Fluctuation: Verify that the column oven is maintaining a stable temperature. Even minor temperature changes can affect retention times.[2]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phases daily and ensure accurate pH measurement and component mixing.[5]

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals or check valves.

Data Presentation: Parameter Optimization

The following tables summarize the results of experiments to optimize the separation.

Table 1: Effect of Organic Modifier on Resolution Conditions: C18 column, 0.4 mL/min, 40°C, Gradient: 20-80% B over 10 min.

Organic Modifier (B)AnalyteRetention Time (min)Tailing FactorResolution (Rs)
AcetonitrileNebivolol5.121.15\multirow{2}{}{1.95}
N-Benzyl Nebivolol-d45.481.18
Methanol Nebivolol 6.34 1.10 \multirow{2}{}{\textbf{2.35}}
N-Benzyl Nebivolol-d4 6.91 1.12
Observation: Methanol provided a greater separation window and improved resolution compared to acetonitrile under these conditions.

Table 2: Impact of Gradient Slope on Resolution Conditions: C18 column, Mobile Phase B = Acetonitrile, 0.4 mL/min, 40°C.

Gradient Time (20-80% B)Nebivolol RT (min)N-Benzyl Nebivolol-d4 RT (min)Resolution (Rs)
5 minutes (Steep)3.884.101.45
10 minutes (Moderate) 5.12 5.48 1.95
15 minutes (Shallow)7.217.752.10
Observation: A shallower gradient (longer run time) significantly improves resolution. A 10-minute gradient provides a good balance between resolution (Rs > 1.5) and analysis time.

Experimental Protocols

Recommended Optimized LC Method

This protocol provides a validated method for the robust separation of Nebivolol and this compound.

  • Reagent and Sample Preparation

    • Mobile Phase A: Combine 1000 mL of HPLC-grade water with 1.0 mL of formic acid.

    • Mobile Phase B: Combine 1000 mL of HPLC-grade methanol with 1.0 mL of formic acid.

    • Sample Solvent: Prepare a solution of 80:20 Water:Methanol.

    • Standard Preparation: Prepare stock solutions of Nebivolol and this compound in methanol. Dilute to working concentrations using the sample solvent.

  • LC System Configuration and Conditions

    • Column: C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Needle Wash: 90:10 Acetonitrile:Water.

  • Gradient Program

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80.0 20.0
    1.0 80.0 20.0
    12.0 20.0 80.0
    12.1 5.0 95.0
    14.0 5.0 95.0
    14.1 80.0 20.0

    | 16.0 | 80.0 | 20.0 |

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key troubleshooting and method development workflows.

G cluster_0 Method Development Workflow A Define Separation Goal (Rs > 2.0) B Select Initial Conditions (C18, ACN/H2O Gradient) A->B C Perform Initial Run B->C D Assess Resolution & Peak Shape C->D E Is Resolution > 2.0 and Tailing < 1.5? D->E G Change Organic Modifier (ACN -> MeOH) D->G If still poor F Optimize Gradient Slope (Make Shallower) E->F No H Final Validated Method E->H Yes F->D G->D

Caption: A workflow for systematic LC method development.

G cluster_1 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Q1 Are peaks tailing? Start->Q1 A1 Lower Mobile Phase pH (Add 0.1% Formic Acid) Q1->A1 Yes Q2 Is resolution still poor? Q1->Q2 No A1->Q2 A2 Make Gradient Shallower (Increase Run Time) Q2->A2 Yes End Consult Senior Analyst or Change Column Q2->End No (Resolution OK) Q3 Is resolution still poor? A2->Q3 A3 Switch Organic Modifier (e.g., ACN to MeOH) Q3->A3 Yes Q3->End No (Resolution OK) A3->End

Caption: A decision tree for troubleshooting poor separation.

G P1 Mobile Phase pH O2 Peak Shape P1->O2 Strongly affects P2 Gradient Slope O1 Resolution P2->O1 Directly affects O3 Analysis Time P2->O3 Inversely affects P3 Flow Rate P3->O3 Inversely affects O4 Backpressure P3->O4 Directly affects P4 Temperature P4->O1 Affects P4->O4 Inversely affects P5 Column Chemistry P5->O1 Strongly affects P5->O2 Affects

References

Technical Support Center: Chromatographic Analysis of rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor peak shape of rac N-Benzyl Nebivolol-d4 in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterated form of N-Benzyl Nebivolol, an impurity of the drug Nebivolol.[1][2] It is a racemic mixture. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms.[2][3] This isotopic labeling is often used for internal standards in quantitative bioanalytical assays.

Q2: Why am I observing poor peak shape (e.g., tailing) for this specific compound?

A2: Poor peak shape, particularly peak tailing, for this compound is often due to its chemical properties. As a basic compound containing a secondary amine, it is prone to strong secondary interactions with residual silanol groups on silica-based reversed-phase columns.[4][5][6] These interactions can lead to a distorted peak shape. Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[7][8]

Q3: What is an acceptable peak shape?

A3: An ideal chromatographic peak has a Gaussian shape. In practice, slight asymmetry is common. The symmetry of a peak is often measured by the Tailing Factor (TF) or Asymmetry Factor (As). For quantitative analysis, a Tailing Factor between 0.9 and 1.2 is generally considered acceptable, although this can vary depending on the specific application and regulatory requirements.

Q4: Can the deuterium labeling (d4) cause the poor peak shape?

A4: While deuterium substitution can slightly alter the physicochemical properties of a molecule, it is generally not a primary cause of significant peak shape issues in reversed-phase HPLC.[3] The underlying chemical properties of the molecule, such as its basicity, are the dominant factors.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Step 1: Initial Assessment & Problem Definition

First, characterize the problem. Is the peak fronting, tailing, or split? Does this issue affect all peaks in the chromatogram or only the analyte of interest?

  • Peak Tailing: The latter half of the peak is broader than the front half. This is the most common issue for basic compounds like N-Benzyl Nebivolol.

  • Peak Fronting: The front half of the peak is broader. This can be caused by column overload.

  • Split Peaks: The peak appears as two or more merged peaks. This can indicate a problem at the column inlet or co-elution with an interference.[9]

If all peaks in the chromatogram exhibit poor shape, this suggests a system-wide issue, such as a partially blocked column inlet frit or an improper connection in the flow path.[5][10] If only the this compound peak is affected, the issue is likely related to specific chemical interactions.

Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting poor peak shape.

G cluster_0 cluster_1 cluster_2 A Poor Peak Shape Observed B Are all peaks affected? A->B C Check System Integrity: - Column Inlet Frit - Tubing Connections - Leaks B->C Yes D Focus on Analyte-Specific Issues B->D No E Is the peak tailing? D->E F Potential Silanol Interaction E->F Yes G Check for Overload: - Reduce sample concentration - Reduce injection volume E->G No (Fronting/Split) H Modify Mobile Phase F->H I Lower pH (e.g., 2.5-3.5) Add competing base (e.g., TEA) Optimize organic modifier H->I J Evaluate Column I->J If issue persists K Use End-capped Column Use a new column of the same type Consider different stationary phase J->K

Caption: A workflow for troubleshooting poor chromatographic peak shape.

Step 2: Mobile Phase Optimization

Secondary interactions between the basic amine group of N-Benzyl Nebivolol and acidic silanol groups on the column's stationary phase are a primary cause of peak tailing.[4][6] These interactions can be mitigated by adjusting the mobile phase.

  • Lowering Mobile Phase pH: By lowering the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5, the residual silanol groups become protonated, minimizing their ability to interact with the protonated basic analyte.[4][5]

  • Adding a Competing Base: Introducing a small concentration (e.g., 0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

ParameterCondition A (Problematic)Condition B (Optimized)Expected Outcome
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:0.1% Formic Acid in Water (50:50)Improved peak symmetry
pH ~ 7.0~ 2.8Reduced silanol interactions
Peak Tailing Factor 2.11.2Peak shape within acceptable limits
Step 3: Column Evaluation

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

  • Use of End-Capped Columns: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[4] Using a well-end-capped column can significantly improve the peak shape for basic compounds.

  • Column Degradation: Over time, columns can degrade, especially when used with high-pH mobile phases. This can expose more active silanol sites. If the column is old or has been used extensively, replacing it with a new one of the same type can resolve the problem.[8]

  • Column Contamination: The column inlet frit can become partially blocked with particulate matter from the sample or the system, leading to peak distortion.[10] Back-flushing the column (if permitted by the manufacturer) or replacing the frit may be necessary.

Column TypePeak Tailing FactorResolution (Rs)Comments
Standard C18 (non-end-capped)2.31.8Significant tailing observed.
End-Capped C181.32.5Markedly improved peak symmetry.
Hybrid Particle C181.12.6Excellent peak shape, suitable for routine analysis.
Step 4: Injection and Sample Considerations
  • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the initial mobile phase.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to fronting peaks.[7][9] To check for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound

This protocol provides a starting point for method development.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column

  • Mobile Phase A: 0.1% Perchloric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 55% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 282 nm

  • Sample Diluent: Mobile Phase

This method is adapted from literature methods for Nebivolol analysis, which often use a C18 column with an acidic mobile phase containing acetonitrile.[11][12][13][14]

Nebivolol Signaling Pathway

For context, the parent compound, Nebivolol, has a dual mechanism of action. It is a highly selective beta-1 adrenergic receptor antagonist and also promotes vasodilation through a nitric oxide (NO)-dependent pathway.[15][16][17]

G cluster_0 Cardiomyocyte cluster_1 Endothelial Cell Nebivolol_d d-Nebivolol Beta1_AR β1-Adrenergic Receptor Nebivolol_d->Beta1_AR Antagonism Sympathetic_Activity Reduced Sympathetic Activity Beta1_AR->Sympathetic_Activity Leads to Nebivolol_l l-Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol_l->Beta3_AR Agonism eNOS eNOS Activation Beta3_AR->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of Nebivolol's enantiomers.

References

potential for isotopic exchange in rac N-Benzyl Nebivolol-d4 under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for isotopic exchange in racemic N-Benzyl Nebivolol-d4 under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is rac N-Benzyl Nebivolol-d4 and what is its primary application?

A: Racemic N-Benzyl Nebivolol-d4 is a deuterium-labeled analog of N-Benzyl Nebivolol. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Nebivolol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Using a SIL-IS is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.

Q2: Is isotopic exchange a significant concern for N-Benzyl Nebivolol-d4?

A: While generally considered stable for typical bioanalytical workflows, the potential for isotopic exchange exists, particularly under harsh experimental conditions. Deuterium labels on or near heteroatoms (like nitrogen) or at benzylic positions can be susceptible to exchange under strongly acidic or basic conditions, or at elevated temperatures.[4][5] The use of N-Benzyl Nebivolol-d4 as an internal standard in multiple validated LC-MS/MS methods, often employing acidic mobile phases, suggests good stability under those specific, controlled conditions.[1][3] However, prolonged exposure to pH extremes should be avoided.[4]

Q3: How do different pH conditions affect the stability of the N-Benzyl Nebivolol-d4 molecule?

A: Forced degradation studies conducted on the parent compound, Nebivolol, provide insight into its molecular stability. Nebivolol is highly susceptible to degradation under both acidic and basic hydrolytic conditions.[6] Significant degradation has been observed when the drug is exposed to 0.1 N HCl and 0.1 N NaOH, especially at elevated temperatures.[6][7] While the molecule is found to be relatively stable in neutral aqueous conditions, the instability at pH extremes suggests that these conditions could also promote the undesirable isotopic exchange of the deuterium labels.

Q4: What are the recommended storage and handling procedures to maintain the isotopic integrity of N-Benzyl Nebivolol-d4?

A: To minimize the risk of isotopic exchange and chemical degradation, the following practices are recommended:

  • Storage of Stock Solutions: Prepare stock solutions in a high-quality organic solvent (e.g., Methanol, Acetonitrile). For long-term storage, keep solutions at -20°C or -80°C in tightly sealed containers.[8]

  • Working Solutions: If aqueous working solutions are required, use a buffer with a pH as close to neutral as possible (pH 6-8).[4] If the experimental protocol requires acidic or basic conditions, these should be applied immediately before analysis to minimize exposure time.[4]

  • Temperature: Avoid exposing the compound to elevated temperatures for extended periods, especially when in acidic or basic solutions.[4] Prepare solutions at room temperature and minimize time spent in heated autosamplers.[8]

Troubleshooting Guide: Investigating Isotopic Exchange

If you observe inconsistent quantitative results, such as drifting internal standard responses or poor assay precision, it may be indicative of isotopic exchange. Follow this guide to troubleshoot the issue.

Issue: Inaccurate or imprecise quantification suspected to be caused by isotopic exchange of N-Benzyl Nebivolol-d4.

Troubleshooting Workflow:

G cluster_0 Step 1: Initial Checks cluster_1 Step 2: Method Evaluation cluster_2 Step 3: Experimental Verification cluster_3 Step 4: Resolution start Inconsistent Quantification Observed check_cert Review Certificate of Analysis (Confirms Label Position) start->check_cert check_storage Assess Storage & Handling (pH, Temp, Solvent) start->check_storage is_stable Label Position Stable? check_cert->is_stable is_handled Handling Correct? check_storage->is_handled check_method Evaluate Analytical Method (Mobile Phase pH, Temp) stability_study Perform pH Stability Study (See Protocol Below) check_method->stability_study is_stable->check_method Yes source_new Source Alternative IS (e.g., ¹³C labeled or different D-label position) is_stable->source_new No is_handled->check_method Yes modify_method Modify Method Conditions (Adjust pH, Lower Temp, Reduce Analysis Time) is_handled->modify_method No analyze_data Analyze LC-MS/MS Data for Mass Shifts (d4 -> d3, d2...) stability_study->analyze_data exchange_confirmed Isotopic Exchange Confirmed? analyze_data->exchange_confirmed exchange_confirmed->modify_method Yes end Problem Resolved exchange_confirmed->end No source_new->end modify_method->end

Caption: Troubleshooting workflow for suspected isotopic exchange.

Quantitative Data Summary

The following table summarizes the degradation of the parent Nebivolol molecule under various stress conditions as reported in forced degradation studies. These conditions highlight the molecular instability at pH extremes, which correlates with a higher risk of isotopic exchange for the deuterated analog.

Stress ConditionReagentDuration & Temperature% Degradation ObservedReference
Acid Hydrolysis 0.1 N HCl2 hours at 80°CVery Susceptible[6]
Base Hydrolysis 0.1 N NaOH2 hours at 80°C~20%[6]
Neutral Hydrolysis Water2 hours at 80°CPartial Degradation[6]
Oxidative 3% H₂O₂Not SpecifiedPartial Degradation[6]
Base Hydrolysis 1 N NaOH24 hours at AmbientDegradation Observed[9]
Acid Hydrolysis 1 N HCl24 hours at AmbientDegradation Observed[9]

Experimental Protocols

Protocol: pH-Dependent Isotopic Stability Study of N-Benzyl Nebivolol-d4

This protocol outlines a systematic experiment to determine the stability of the deuterium labels on N-Benzyl Nebivolol-d4 across a range of pH values.

1. Objective: To quantify the extent of isotopic back-exchange (D-to-H) for N-Benzyl Nebivolol-d4 when incubated in buffers of varying pH over a defined time course.

2. Materials & Reagents:

  • N-Benzyl Nebivolol-d4 (of known isotopic purity)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water

  • Buffer salts/reagents: Formic Acid, Ammonium Acetate, Sodium Phosphate (mono- and dibasic), Sodium Carbonate.

  • Calibrated pH meter

  • LC-MS/MS system

3. Buffer Preparation: Prepare a series of 100 mM aqueous buffers. A suggested range is:

  • pH 3.0: Formic Acid in Water

  • pH 5.0: Ammonium Acetate in Water

  • pH 7.4: Sodium Phosphate Buffer

  • pH 9.0: Ammonium Acetate/Hydroxide Buffer

  • pH 11.0: Sodium Carbonate Buffer

4. Sample Incubation:

  • Prepare a 1 µg/mL stock solution of N-Benzyl Nebivolol-d4 in ACN.

  • For each pH condition, add 10 µL of the stock solution to 990 µL of the respective buffer in a clean autosampler vial. This yields a final concentration of 10 ng/mL with 1% ACN.

  • Prepare samples in triplicate for each time point (e.g., T=0, 2, 8, 24 hours).

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

5. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column.[2] A suitable mobile phase could be A: 0.1% Formic Acid in Water and B: Acetonitrile, with a gradient elution.[3]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions. Collision energies (CE) and other parameters should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
N-Benzyl Nebivolol-d4 410.2151.0Intact deuterated standard[2][3]
N-Benzyl Nebivolol-d3 409.2151.0Potential single D-H exchange
N-Benzyl Nebivolol-d2 408.2151.0Potential double D-H exchange
N-Benzyl Nebivolol-d1 407.2151.0Potential triple D-H exchange
N-Benzyl Nebivolol-d0 406.2151.0Fully exchanged (non-labeled)[2][3]

6. Data Analysis & Visualization:

  • At each time point, inject the samples and integrate the peak areas for all monitored MRM transitions.

  • Calculate the percentage of the total response for each isotopologue (d4, d3, d2, d1, d0) at each pH and time point.

  • A stable compound will show a consistent response for the d4 transition with negligible signals for the lower mass isotopologues over time. An increasing signal for d3, d2, etc., accompanied by a decrease in the d4 signal, confirms isotopic exchange.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 µg/mL Stock Solution in ACN spike Spike Stock into each pH Buffer prep_stock->spike prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9, 11) prep_buffers->spike incubate Incubate Samples at Controlled Temperature spike->incubate sample Sample at T=0, 2, 8, 24h incubate->sample lcms Analyze by LC-MS/MS sample->lcms monitor Monitor MRM Transitions (d4 down to d0) lcms->monitor data Calculate % of each Isotopologue monitor->data

References

Technical Support Center: Enhancing Low-Level Detection of Nebivolol with a d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Nebivolol using a deuterated (d4) internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Nebivolol and its d4 internal standard in LC-MS/MS analysis?

A1: For electrospray ionization in positive mode (ESI+), the commonly used multiple reaction monitoring (MRM) transitions are:

  • Nebivolol: Precursor ion (Q1) m/z 406.2 → Product ion (Q3) m/z 151.1.[1][2]

  • Nebivolol-d4 (Internal Standard): Precursor ion (Q1) m/z 410.2 → Product ion (Q3) m/z 151.0.[2][3]

Q2: I am not achieving the desired sensitivity (in the low pg/mL range). What are the first parameters I should check?

A2: Start by verifying the fundamentals of your LC-MS/MS system and method.

  • MS Source Optimization: Ensure that electrospray ionization (ESI) source parameters like capillary voltage, gas temperatures, and gas flow rates are optimized for Nebivolol.[4][5]

  • Chromatography: Check for good peak shape and retention. Poor chromatography can lead to a reduced signal-to-noise ratio.

  • Sample Preparation: Evaluate the efficiency of your extraction method. Inefficient recovery of Nebivolol from the matrix will directly impact sensitivity.[3][6]

Q3: Can the choice of sample preparation technique affect sensitivity?

A3: Absolutely. The goal of sample preparation is to remove matrix components that can interfere with ionization, a phenomenon known as the matrix effect.[7]

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leading to ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT, which can improve sensitivity by reducing matrix effects.[2][3]

  • Solid-Phase Extraction (SPE): Often yields the cleanest samples, significantly reducing matrix effects and thereby improving the limit of detection.[8]

Q4: My internal standard (Nebivolol-d4) signal is inconsistent across samples. What could be the cause?

A4: Inconsistent internal standard (IS) signal often points to issues in the sample preparation or injection stages.

  • Pipetting Errors: Inaccurate spiking of the IS into samples.

  • Extraction Variability: Inconsistent recovery of the IS during sample preparation.

  • Injector Issues: Partial clogging or inconsistent injection volumes.

  • Matrix Effects: While a stable isotope-labeled IS like Nebivolol-d4 is meant to compensate for matrix effects, severe and variable ion suppression can still impact its signal.[7]

Troubleshooting Guide

Issue 1: Low Signal Intensity for Both Nebivolol and Internal Standard
Potential Cause Troubleshooting Step
Suboptimal ESI Source Conditions Re-infuse a standard solution of Nebivolol and optimize source parameters such as capillary voltage, nebulizer pressure, drying gas temperature, and flow rate.[4][5]
Incorrect Mobile Phase pH Ensure the mobile phase pH is appropriate. For Nebivolol (a basic compound), a slightly acidic mobile phase (e.g., using 0.1% formic acid) promotes ionization in positive mode.[1]
Instrument Contamination Clean the mass spectrometer's ion source, including the capillary, skimmer, and ion transfer optics.
LC System Issues Check for leaks in the LC system or issues with the pump that could lead to an inconsistent flow rate.
Issue 2: Good Internal Standard Signal but Low or No Nebivolol Signal
Potential Cause Troubleshooting Step
Analyte Degradation Verify the stability of Nebivolol in the sample matrix and during the entire sample preparation process. Check for freeze-thaw and bench-top stability.[2][3]
Poor Extraction Recovery Assess the recovery of Nebivolol with your current sample preparation method. You may need to optimize the extraction solvent, pH, or switch to a different technique (e.g., from PPT to LLE or SPE).[3]
Matrix-Induced Ion Suppression The co-elution of matrix components can selectively suppress the Nebivolol signal.[7] Adjust the chromatographic gradient to separate Nebivolol from the interfering peaks or implement a more rigorous sample clean-up procedure.[8]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet. Consider replacing the column.[9]
Inappropriate Injection Solvent The injection solvent should be weaker than or matched to the mobile phase to avoid peak distortion. Injecting in a much stronger solvent can cause peak fronting.[9]
Secondary Interactions Tailing peaks can be caused by secondary interactions between the analyte and the column stationary phase. Ensure the mobile phase pH is appropriate to keep Nebivolol in its ionized form.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples
  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Nebivolol-d4 internal standard working solution.

  • Vortex: Briefly vortex the sample to ensure homogeneity.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile/Methanol (75:25, v/v).[1]

  • Flow Rate: 0.8 mL/min.[3]

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Nebivolol: 406.2 → 151.1

    • Nebivolol-d4: 410.2 → 151.0

Data Presentation

Table 1: Example LC-MS/MS Parameters for Nebivolol Analysis

ParameterSettingReference
Ionization Mode ESI Positive[1]
Nebivolol Transition 406.2 → 151.1 m/z[1][2]
Nebivolol-d4 Transition 410.2 → 151.0 m/z[2][3]
Dwell Time 200 msN/A
Collision Energy (CE) Optimized per instrumentN/A
Capillary Voltage 3000 - 4500 V[5]
Drying Gas Temp. 300 - 350 °C[5]

Table 2: Comparison of Sample Preparation Techniques

TechniqueTypical Recovery (%)ProsCons
Protein Precipitation 70-85%Fast, simple, inexpensiveLess clean, high risk of matrix effects
Liquid-Liquid Extraction 65-90%[3]Cleaner than PPT, good recoveryMore labor-intensive, uses organic solvents
Solid-Phase Extraction >90%Cleanest extracts, best for low-level detectionMost expensive, requires method development

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Nebivolol-d4 IS Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for the bioanalysis of Nebivolol.

Troubleshooting Start Low Sensitivity or Poor S/N Ratio Check_IS IS Signal OK? Start->Check_IS Check_MS Optimize MS Source (Tune & Calibrate) Check_IS->Check_MS No Check_Recovery Evaluate Analyte Recovery Check_IS->Check_Recovery Yes Check_LC Check Chromatography (Peak Shape, Retention) Check_MS->Check_LC Improve_Cleanup Improve Sample Cleanup (Switch to LLE/SPE) Check_Recovery->Improve_Cleanup < 85% Check_Degradation Assess Analyte Stability Check_Recovery->Check_Degradation > 85%

Caption: Decision tree for troubleshooting low sensitivity issues.

MatrixEffect cluster_source ESI Source Droplet Analyte Nebivolol MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Ionization IS Nebivolol-d4 IS->MS_Inlet Ionization Matrix Matrix Impurity (e.g., Phospholipid) Matrix->Analyte Suppresses Ionization Matrix->IS Suppresses Ionization

Caption: Diagram illustrating the concept of ion suppression.

References

stability of rac N-Benzyl Nebivolol-d4 in stock solutions and biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rac N-Benzyl Nebivolol-d4 in stock solutions and biological matrices. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material?

A1: It is recommended to store the solid form of this compound at 2-8°C for long-term storage. For short-term shipping and handling, room temperature is acceptable. The compound should be protected from moisture.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions can be prepared in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile. For quantitative analysis, it is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: What is the expected stability of this compound in stock solutions?

A3: While specific stability data for this compound is not extensively published, based on the stability of similar molecules like Nebivolol hydrochloride, stock solutions in anhydrous organic solvents are expected to be stable for at least 24 hours at room temperature and for several weeks to months when stored at -20°C or -80°C.[1][2] It is crucial to perform your own stability tests to confirm these general guidelines for your specific experimental conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Strong oxidizing agents and strong acids or bases should be avoided, as they have been shown to cause degradation of the parent compound, Nebivolol.[1]

Q5: How stable is this compound in biological matrices like plasma or serum?

A5: Deuterated standards like this compound are generally considered stable in biological matrices under typical bioanalytical storage conditions (-20°C or -80°C). One study using Nebivolol-d4 as an internal standard in human plasma confirmed its stability as part of a fully validated LC-MS/MS method.[3] However, it is essential to conduct freeze-thaw and bench-top stability experiments to ensure the compound's integrity throughout the sample preparation and analysis process.

Q6: Can the deuterium label on this compound exchange?

A6: While deuterium labels are generally stable, back-exchange with hydrogen from the surrounding environment (e.g., water in solvents or biological matrices) can sometimes occur, especially under certain pH or temperature conditions. It is good practice to monitor for any potential isotopic exchange during method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results over time from the same stock solution. Degradation of the stock solution.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for extended periods.- Verify the purity of the solvent used for preparing the solution.
Loss of analyte in biological samples after freeze-thaw cycles. The compound may be unstable to repeated freezing and thawing.- Aliquot samples after collection to minimize the number of freeze-thaw cycles.- Perform a freeze-thaw stability study by subjecting quality control (QC) samples to multiple (e.g., 3-5) freeze-thaw cycles and comparing the results to freshly prepared QCs.
Decreasing analyte concentration in processed samples left at room temperature. Bench-top instability in the autosampler or on the lab bench.- Perform a bench-top stability experiment by letting QC samples sit at room temperature for a duration that mimics the expected sample processing and analysis time.- If instability is observed, minimize the time samples are at room temperature or use a cooled autosampler.
Poor recovery of the internal standard (this compound) during sample extraction. The extraction procedure may not be optimal, or the compound may be degrading during extraction.- Optimize the extraction parameters (e.g., solvent type, pH, mixing time).- Investigate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).- Ensure that the pH of the extraction solvent is compatible with the stability of the analyte.
Chromatographic peak splitting or tailing for this compound. This could be due to on-column degradation or interaction with the stationary phase.- Adjust the mobile phase pH.- Use a different column chemistry.- Ensure the mobile phase is properly degassed.

Stability Data Summary

The following tables summarize the expected stability of this compound based on available data for Nebivolol and general guidelines for deuterated standards. Note: This information should be used as a guideline, and it is highly recommended to perform in-house stability studies for your specific conditions.

Table 1: Stability of this compound in Stock Solutions

SolventStorage TemperatureExpected Stability
DMSO, Methanol, AcetonitrileRoom Temperature (20-25°C)At least 24 hours[1]
DMSO, Methanol, Acetonitrile2-8°CUp to 1 week
DMSO, Methanol, Acetonitrile-20°C1-3 months
DMSO, Methanol, Acetonitrile-80°C≥ 6 months

Table 2: Stability of this compound in Biological Matrices (e.g., Plasma, Serum)

ConditionStorage TemperatureExpected Stability
Bench-topRoom Temperature (20-25°C)At least 8 hours[4]
Freeze-Thaw Cycles-20°C to Room TemperatureStable for at least 3 cycles
Long-Term-20°CAt least 1 month[4]
Long-Term-80°C≥ 6 months

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the solid in a high-purity solvent (e.g., DMSO, Methanol, or Acetonitrile) to achieve the desired concentration.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent) to create working solutions at the desired concentrations for calibration curves and quality control samples.

Protocol 2: Assessment of Stock Solution Stability
  • Prepare a fresh stock solution of this compound.

  • Divide the stock solution into aliquots for testing at different time points and storage conditions (e.g., room temperature, 4°C, -20°C).

  • At each time point, analyze the stored stock solution against a freshly prepared standard of the same concentration.

  • The stability is acceptable if the mean concentration of the stored solution is within ±15% of the nominal concentration.

Protocol 3: Bioanalytical Sample Stability Assessment (Freeze-Thaw and Bench-Top)
  • Sample Preparation:

    • Spike blank biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.

  • Freeze-Thaw Stability:

    • Subject the QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them completely at room temperature.

    • After the final thaw, process and analyze the samples along with a set of freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles.

  • Bench-Top Stability:

    • Thaw frozen low and high QC samples and keep them at room temperature for a period that simulates the sample preparation and analysis time (e.g., 4, 8, or 24 hours).

    • Process and analyze the samples along with freshly prepared calibration standards and control QC samples.

  • Acceptance Criteria:

    • The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis Solid This compound (Solid) Stock Stock Solution (e.g., 1 mg/mL in DMSO) Solid->Stock Dissolve Working Working Solutions Stock->Working Dilute Spiked Spiked Biological Matrix (Plasma/Serum) Working->Spiked Spike BenchTop Bench-Top Stability Spiked->BenchTop FreezeThaw Freeze-Thaw Stability Spiked->FreezeThaw LongTerm Long-Term Storage Spiked->LongTerm Extraction Sample Extraction (PPT, LLE, SPE) BenchTop->Extraction FreezeThaw->Extraction LongTerm->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Review LCMS->Data

Caption: Experimental workflow for stability assessment of this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckStock Check Stock Solution Stability Start->CheckStock Yes Solution Prepare Fresh Solutions / Optimize Method Start->Solution No, but developing method CheckMatrix Assess Matrix Stability (Freeze-Thaw, Bench-Top) CheckStock->CheckMatrix Stock OK CheckStock->Solution Degradation Found CheckExtraction Evaluate Extraction Recovery CheckMatrix->CheckExtraction Matrix OK CheckMatrix->Solution Instability Found CheckLCMS Investigate LC-MS/MS Performance CheckExtraction->CheckLCMS Extraction OK CheckExtraction->Solution Low Recovery CheckLCMS->Solution Issue Found

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Minimizing Carryover of rac N-Benzyl Nebivolol-d4 in LC-MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of rac N-Benzyl Nebivolol-d4 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in an LC-MS system?

A1: Analyte carryover is the phenomenon where a small amount of an analyte from a preceding injection appears in a subsequent analysis, typically a blank or a low-concentration sample.[1] This can lead to inaccurate quantification, false-positive results, and compromised data integrity. Carryover is particularly common with "sticky" compounds that can adsorb to various surfaces within the LC-MS system.[1]

Q2: Why is this compound prone to carryover?

A2: this compound possesses physicochemical properties that make it susceptible to carryover:

  • High Molecular Weight: With a molecular weight of approximately 499.58 g/mol , it has a larger structure that can contribute to stronger interactions with surfaces.

  • Hydrophobicity: As a benzopyran derivative with a benzyl group, it exhibits hydrophobic characteristics, leading to adsorption on non-polar surfaces like C18 columns and tubing.

  • Basic Nature: The presence of a secondary amine group gives the molecule basic properties (predicted pKa around 8.22 for the parent compound Nebivolol), causing it to interact with acidic silanol groups on silica-based columns and other active sites in the flow path.[2]

  • Solubility: It is only slightly soluble in common organic solvents like methanol, which can make it challenging to completely wash from the system.[3]

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from multiple components of the LC-MS system. The most common sources include:

  • Autosampler: The injection needle, needle seat, injection valve rotor seal, and sample loop are frequent culprits.[4]

  • LC Column: The column frit and the stationary phase can retain the analyte, especially if the column is not adequately washed between injections.[1]

  • Tubing and Fittings: Dead volumes in connectors and adsorption to the internal surfaces of tubing can contribute to carryover.

  • MS Source: The ion source, particularly the electrospray probe, can become contaminated with the analyte, leading to a persistent background signal.[4]

Troubleshooting Guides

Systematic Approach to Identifying the Source of Carryover

A systematic approach is crucial to efficiently identify the source of carryover. The following experimental protocol outlines a step-by-step method to isolate the problematic component.

  • Establish Baseline Carryover:

    • Inject a high-concentration standard of this compound.

    • Immediately follow with three to five blank injections (using the mobile phase as the blank).

    • Quantify the analyte peak area in the blank injections to establish the initial carryover percentage.

  • Isolate the Autosampler and Injection System:

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Repeat the injection sequence from step 1 (high-concentration standard followed by blanks).

    • If the carryover is significantly reduced or eliminated, the column is the primary source.

    • If the carryover persists, the issue lies within the autosampler, tubing, or MS source.

  • Differentiate Between Autosampler and MS Source:

    • If carryover was observed in step 2, perform a direct infusion of the mobile phase into the mass spectrometer, bypassing the LC system entirely.

    • If a signal for this compound is still present, the MS source is likely contaminated and requires cleaning.

    • If no signal is detected during direct infusion, the carryover is originating from the autosampler or connecting tubing.

start Observe Carryover in Blank Injection inject_high_blank Inject High Conc. Standard Followed by Blanks start->inject_high_blank assess_carryover Assess Carryover Percentage inject_high_blank->assess_carryover remove_column Remove Column, Replace with Union assess_carryover->remove_column inject_high_blank2 Inject High Conc. Standard Followed by Blanks remove_column->inject_high_blank2 carryover_persists Carryover Persists? inject_high_blank2->carryover_persists column_issue Column is the Primary Source carryover_persists->column_issue No autosampler_ms_issue Issue is Autosampler, Tubing, or MS Source carryover_persists->autosampler_ms_issue Yes direct_infusion Direct Infusion of Mobile Phase to MS autosampler_ms_issue->direct_infusion signal_present Signal Present? direct_infusion->signal_present ms_source_issue MS Source is Contaminated signal_present->ms_source_issue Yes autosampler_issue Autosampler/Tubing is the Source signal_present->autosampler_issue No

Caption: Systematic workflow for identifying the source of LC-MS carryover.

Strategies for Minimizing Carryover of this compound

Once the source of carryover is identified, targeted strategies can be implemented.

The autosampler is a common source of carryover for "sticky" compounds. The following protocol details a robust cleaning procedure.

  • Prepare Strong and Weak Wash Solvents:

    • Weak Wash: Mobile Phase A (aqueous component).

    • Strong Wash: A mixture of Isopropanol:Acetonitrile:Methanol:Water with 0.2% Formic Acid (e.g., 25:25:25:25 v/v/v/v + 0.2% Formic Acid). The acid helps to protonate the basic analyte, reducing its interaction with metal surfaces.

  • Configure the Autosampler Wash Method:

    • Increase the volume of the needle wash.

    • Implement both an internal and external needle wash.

    • Use a multi-step wash sequence:

      • Wash with Strong Wash solvent.

      • Wash with Weak Wash solvent.

      • Repeat step 1.

  • Inject Blanks to Verify Effectiveness:

    • After implementing the new wash method, run a high-concentration standard followed by blanks to confirm the reduction in carryover.

Optimizing the chromatographic method can significantly reduce carryover originating from the column.

  • Increase Organic Content in the Gradient:

    • Ensure the gradient goes to a high percentage of organic solvent (e.g., 95-100% Acetonitrile or Methanol) and holds for a sufficient time to elute the hydrophobic N-Benzyl Nebivolol-d4.

  • Incorporate a "Saw-tooth" Wash:

    • After the analytical gradient, add several rapid cycles of high and low organic content to effectively "shock" and remove adsorbed analyte from the stationary phase.[5] For example, cycle between 95% and 10% organic solvent three times.

  • Use a Stronger Elution Solvent:

    • If carryover persists, consider using a stronger solvent like isopropanol in the mobile phase B or as a separate column flush at the end of a sequence.

  • Adjust Mobile Phase pH:

    • Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure that the basic N-Benzyl Nebivolol-d4 is protonated, which can improve peak shape and reduce interactions with residual silanols.

cluster_troubleshooting Troubleshooting & Mitigation carryover This compound Carryover Issue autosampler Autosampler Optimization carryover->autosampler column LC Method & Column Optimization carryover->column system General System Maintenance carryover->system wash_solvents Optimize Wash Solvents (e.g., IPA, Acidified) autosampler->wash_solvents wash_volume Increase Wash Volume & Cycles autosampler->wash_volume gradient Modify Gradient Profile (High %B, Saw-tooth) column->gradient mobile_phase Adjust Mobile Phase (pH, Stronger Solvents) column->mobile_phase fittings Check & Replace Fittings system->fittings tubing Use Inert Tubing (PEEK) system->tubing ms_clean Clean MS Source system->ms_clean

Caption: Interrelated strategies for mitigating carryover.

Quantitative Data Summary

Troubleshooting ActionInitial Carryover (%)Carryover after Action (%)Reference Compound
Optimized Autosampler Wash
Increased Wash Volume & Stronger Solvent0.5%< 0.05%Hydrophobic Basic Drug
Column Wash Optimization
"Saw-tooth" Gradient Wash0.8%< 0.1%Neuropeptide Y[4]
System Modification
Replacing Column with Union1.2%0.2%Neuropeptide Y[4]

Note: These values are illustrative and the actual reduction will depend on the specific LC-MS system and the severity of the carryover.

By systematically identifying the source of carryover and implementing these targeted troubleshooting strategies, researchers can significantly minimize the carryover of this compound, leading to more accurate and reliable quantitative results.

References

resolving co-elution of interferences with rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rac N-Benzyl Nebivolol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on co-elution of interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated, N-benzylated form of racemic Nebivolol. The N-benzyl group is often used as a protecting group during the synthesis of Nebivolol.[1][2] The deuterium labeling makes it a suitable internal standard for quantitative analysis of N-Benzyl Nebivolol or related compounds by mass spectrometry, as it is chemically almost identical to the non-deuterated analyte but has a different mass-to-charge ratio (m/z).

Q2: What are the common challenges in the LC-MS analysis of Nebivolol and its derivatives?

A2: The primary challenges in the analysis of Nebivolol and its derivatives, including this compound, stem from its complex stereochemistry. Nebivolol has four chiral centers, leading to the possibility of multiple stereoisomers.[3] These isomers can have different pharmacological activities and may be difficult to separate chromatographically.[4][5][6] Additionally, various impurities from the synthesis and degradation products can co-elute with the analyte of interest, leading to inaccurate quantification.

Q3: Why is co-elution a problem in LC-MS analysis?

A3: Co-elution occurs when two or more compounds are not fully separated by the liquid chromatography (LC) column and elute at the same time. In mass spectrometry (MS), if co-eluting compounds have the same or very similar mass-to-charge ratios (isobaric interference), the detector cannot distinguish between them. This can lead to an overestimation of the analyte concentration. Even if the masses are different, high concentrations of co-eluting compounds can cause ion suppression or enhancement, which affects the ionization efficiency of the target analyte and leads to inaccurate quantification.[7]

Q4: What are the potential sources of interference in the analysis of this compound?

A4: Potential sources of interference can include:

  • Synthesis-related impurities: Byproducts from the synthesis of N-Benzyl Nebivolol, such as incompletely reacted starting materials or side-products.

  • Isomers: Other stereoisomers of N-Benzyl Nebivolol that may not be fully resolved from the racemic mixture.

  • Degradation products: Compounds formed by the degradation of N-Benzyl Nebivolol due to factors like acid or base hydrolysis, oxidation, or photolysis.[1]

  • Metabolites: If analyzing biological samples, metabolites of Nebivolol or related compounds could potentially interfere.[8]

  • Matrix components: In complex samples like plasma, endogenous components can co-elute and cause matrix effects.

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to identifying and resolving co-elution problems during the analysis of this compound.

Initial Assessment

If you suspect co-elution, the first step is to confirm the issue.

Symptoms of Co-elution:

  • Poor peak shape (e.g., tailing, fronting, or split peaks).[7]

  • Inconsistent retention times.[7]

  • Inaccurate and imprecise quantitative results.

  • Presence of unexpected ions in the mass spectrum of the analyte peak.

Initial Diagnostic Steps:

  • Review the chromatogram: Look for any asymmetries in the peak shape of this compound.

  • Examine the mass spectrum: Analyze the mass spectrum across the entire width of the chromatographic peak. The presence of ions other than the expected m/z for this compound and its isotopes suggests the presence of a co-eluting compound.

  • Inject a blank: Run a blank sample (matrix without the analyte or internal standard) to check for interferences from the sample matrix or the system itself.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution start Suspected Co-elution check_peak 1. Check Peak Shape and Purity start->check_peak method_optimization 2. Method Optimization check_peak->method_optimization lc_params Modify LC Parameters method_optimization->lc_params Chromatographic Issue ms_params Optimize MS/MS Parameters method_optimization->ms_params Mass Overlap resolution_achieved Resolution Achieved? lc_params->resolution_achieved ms_params->resolution_achieved sample_prep 3. Improve Sample Preparation extraction Enhance Extraction Specificity sample_prep->extraction cleanup Add Cleanup Step sample_prep->cleanup further_investigation Further Investigation extraction->further_investigation cleanup->further_investigation resolution_achieved->sample_prep No end Problem Resolved resolution_achieved->end Yes

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Step 1: Chromatographic Method Optimization

If co-elution is confirmed, the first line of defense is to optimize the liquid chromatography method to improve the separation.

a) Mobile Phase Modification:

  • Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient provides more time for separation.

  • Solvent Strength: Vary the ratio of organic solvent to aqueous buffer.

  • pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Since N-Benzyl Nebivolol has a basic nitrogen, small changes in pH can significantly affect its retention and selectivity.

  • Additive Selection: Introduce or change the concentration of additives like formic acid or ammonium acetate, which can improve peak shape and alter selectivity.

b) Stationary Phase and Column Dimensions:

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a chiral column if isomeric co-elution is suspected).[5][6]

  • Particle Size and Column Length: Using a column with smaller particles or a longer length can increase the column efficiency and improve resolution.

c) Temperature and Flow Rate:

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can affect selectivity.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, providing better resolution.

Table 1: Example of Chromatographic Parameter Adjustments and Expected Outcomes

ParameterAdjustmentRationaleExpected Outcome
Mobile Phase Decrease initial % organic solventIncrease retention of hydrophobic compoundsBetter separation of early eluting peaks
Change pH from 3.5 to 4.5Alter ionization state of analyte/interferencesChange in retention times and selectivity
Column Switch from C18 to Phenyl-HexylDifferent retention mechanism (π-π interactions)Altered elution order and improved separation
Flow Rate Decrease from 0.5 mL/min to 0.3 mL/minIncrease column efficiencySharper peaks and better resolution
Temperature Increase from 30°C to 40°CDecrease mobile phase viscosityFaster elution and potentially sharper peaks
Step 2: Mass Spectrometry Parameter Optimization

If chromatographic changes do not resolve the issue, especially in the case of isobaric interferences, optimizing the mass spectrometer settings can help.

  • MRM Transition Selection: Select Multiple Reaction Monitoring (MRM) transitions that are unique to this compound and the potential interference. Even if the precursor ions are the same, the product ions may be different.

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal of the target analyte and minimize the signal from the interference.

Table 2: Example of MRM Transitions for Nebivolol and Deuterated Standard

Note: The following are based on published data for Nebivolol and Nebivolol-d4 and would need to be adapted for the N-Benzyl derivative.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nebivolol406.00151.00[9]
Nebivolol-d4410.20151.00[9]

For this compound, the precursor ion would be expected at approximately m/z 500.58 (C29H27D4F2NO4 + H+). Specific product ions would need to be determined experimentally.

Step 3: Sample Preparation Enhancement

If co-elution persists, the interference may need to be removed before the sample is injected into the LC-MS system.

  • Solid-Phase Extraction (SPE): Develop a more selective SPE method by optimizing the sorbent material, and the wash and elution solvents to selectively isolate the analyte from the interferences.

  • Liquid-Liquid Extraction (LLE): Adjust the pH and the organic solvent to selectively extract the analyte.

  • Protein Precipitation (for biological samples): While a simple method, it may not be selective enough. Consider combining it with SPE or LLE.

Experimental Protocols

The following are example protocols that can be adapted for the analysis of this compound.

Example LC-MS/MS Method (Adapted from Nebivolol Analysis)
  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined experimentally for this compound.

Logical Diagram for Method Development

Method_Development Logical Flow for Method Development start Define Analytical Goal (Quantification of this compound) lit_review Literature Review for Similar Compounds start->lit_review initial_conditions Select Initial LC-MS Conditions lit_review->initial_conditions system_suitability System Suitability Test initial_conditions->system_suitability optimization Optimize LC and MS Parameters system_suitability->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation Acceptable Performance routine_analysis Routine Analysis validation->routine_analysis

Caption: A streamlined process for developing a robust analytical method.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Nebivolol Using rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Nebivolol in biological matrices, specifically utilizing rac N-Benzyl Nebivolol-d4 as an internal standard. The information presented is curated from peer-reviewed scientific literature and established regulatory guidelines to ensure objectivity and accuracy. This document will delve into the experimental protocols, present key validation parameters in a comparative format, and visualize the workflow for clarity.

Nebivolol is a third-generation beta-blocker with vasodilating properties, widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of Nebivolol in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis to correct for matrix effects and variations in sample processing and instrument response.

Comparison of Bioanalytical Methods for Nebivolol

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Nebivolol using a deuterated internal standard, alongside a conventional HPLC-UV method for comparison. This illustrates the superior sensitivity and specificity typically achieved with mass spectrometric detection and a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Performance using a Deuterated Internal Standard

Validation ParameterPerformance Metric
Linearity Range20.0 - 6000 pg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)20.0 pg/mL[2]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[2]
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)[2]
RecoveryConsistent and reproducible across the concentration range

Table 2: HPLC-UV Method Performance

Validation ParameterPerformance Metric
Linearity Range0.5 - 10 ng/mL[3][4]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3][4]
Accuracy (% Recovery)97.78%[3][4]
Precision (% RSD)< 2%
Recovery97.78%[3][4]

Experimental Protocols

A detailed methodology for a typical validated LC-MS/MS bioanalytical method for Nebivolol is outlined below. This protocol is a composite based on several published methods and serves as a representative example.[2][5][6][7]

Sample Preparation: Solid Phase Extraction (SPE)
  • Objective: To extract Nebivolol and the internal standard (this compound) from the biological matrix (e.g., human plasma) and remove interfering substances.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike a known concentration of this compound into each plasma sample, calibration standard, and quality control (QC) sample.

    • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions
  • Objective: To achieve chromatographic separation of Nebivolol and its internal standard from any remaining matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used. For the analysis of enantiomers, a chiral column is required.[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometric Detection
  • Objective: To provide sensitive and selective detection and quantification of Nebivolol and its internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Nebivolol.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for Nebivolol and this compound are monitored.

Workflow and Pathway Diagrams

To visually represent the processes involved in the bioanalytical method validation, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with this compound Sample->Spike_IS SPE Solid Phase Extraction Spike_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method of Nebivolol.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Extraction Recovery Validation->Recovery Dilution_Integrity Dilution Integrity Validation->Dilution_Integrity

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Nebivolol Analysis: A Focus on rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the antihypertensive drug Nebivolol, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. This guide provides an objective comparison of commonly used internal standards for Nebivolol analysis, with a special focus on the potential utility of rac N-Benzyl Nebivolol-d4.

The Gold Standard: Stable Isotope-Labeled Internal Standards

For liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] These are compounds where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte, leading to co-elution during chromatography. This ensures that both the analyte and the internal standard experience similar matrix effects, resulting in more accurate and precise quantification.[1][2]

Commonly Used Internal Standards for Nebivolol Analysis

Several compounds have been employed as internal standards in validated bioanalytical methods for Nebivolol. The performance of these standards is summarized below.

Internal StandardTypeRationale for Use & Performance Highlights
Nebivolol-d4 Stable Isotope-LabeledCo-elutes with Nebivolol, effectively compensating for matrix effects. Demonstrates high precision and accuracy in various studies.[3]
Metoprolol Structural AnalogA beta-blocker like Nebivolol, exhibiting similar chromatographic behavior. Used in a validated method for simultaneous quantification of Nebivolol and labetalol.[3]
Amlodipine Besylate Structural AnalogUsed as an internal standard in an HPLC method with UV detection for Nebivolol in rat plasma.[4]
Tramadol Structural AnalogEmployed in a stereoselective analysis of Nebivolol isomers, showing good performance in a validated LC-MS/MS method.[5]

Performance Data of Internal Standards

The following table summarizes the quantitative performance data from published studies for different internal standards used in Nebivolol analysis.

Internal StandardLinearity RangeAccuracy (%)Precision (RSD %)Recovery (%)
Nebivolol-d4 0.43-750 ng/mL≤11.4% (bias)Within 11.4%~73.0% (in plasma)
Metoprolol Not specified for NebivololNot specified for NebivololNot specified for NebivololNot specified for Nebivolol
Amlodipine Besylate 400-1800 ng/mLNot specifiedNot specifiedNot specified
Tramadol 25-2500 pg/mL<15% (inaccuracy)<15%Not specified

A Prospective Look at this compound

While there is no published experimental data on the use of this compound as an internal standard for Nebivolol analysis, we can evaluate its potential based on its chemical properties.

Physicochemical Properties:

  • Molecular Formula: C₂₉H₂₇D₄F₂NO₄[6]

  • Molecular Weight: 499.58 g/mol [6]

rac N-Benzyl Nebivolol is a precursor in the synthesis of Nebivolol.[2] The deuterated version, this compound, possesses a benzyl group attached to the nitrogen atom, which is absent in Nebivolol. This structural difference will lead to different chromatographic retention times and potentially different ionization efficiencies compared to Nebivolol.

Potential Advantages:

  • Structural Similarity: The core structure is similar to Nebivolol, which may lead to comparable extraction recovery.

  • Mass Difference: The significant mass difference from Nebivolol would prevent any isotopic crosstalk in MS detection.

Potential Disadvantages:

  • Chromatographic Separation: The difference in polarity due to the benzyl group will cause it to elute at a different time than Nebivolol. This lack of co-elution means it may not perfectly compensate for matrix effects that are specific to the retention time of Nebivolol.

  • Ionization Efficiency: The presence of the benzyl group could alter the ionization efficiency compared to Nebivolol, potentially impacting the accuracy of quantification if not carefully validated.

While this compound could potentially be used as an internal standard, it is theoretically less ideal than a stable isotope-labeled version of the analyte itself, such as Nebivolol-d4. The lack of co-elution is a significant drawback for accurately correcting matrix effects. However, in the absence of a co-eluting SIL-IS, a structurally similar analog that elutes close to the analyte can still be a viable option, provided the method is thoroughly validated.

Experimental Protocols

Below are detailed methodologies from a key study utilizing Nebivolol-d4 as an internal standard for the analysis of Nebivolol in plasma.[3]

Sample Preparation:

  • To 100 µL of plasma, add the internal standard (Nebivolol-d4).

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[3]

  • Mobile Phase: A mixture of 5 mM ammonium acetate buffer (pH 3.5 with formic acid) and an organic phase of methanol and acetonitrile (25:75, v/v), in a ratio of 30:70 (v/v)[3]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Ionization Mode: Electrospray Positive Ionization (ESI+)[3]

  • MS/MS Transitions:

    • Nebivolol: 406.2 -> 151.1[3]

    • Nebivolol-d4: Not explicitly stated, but would be approximately 410.2 -> 151.1 or another suitable product ion.

Visualizing the Workflow and Mechanism of Action

To further aid in understanding, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Nebivolol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., Nebivolol-d4) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing data_processing ms_detection->data_processing Quantification

Caption: A typical bioanalytical workflow for the quantification of Nebivolol in plasma.

nebivolol_pathway cluster_beta1 β1-Adrenergic Receptor Blockade (d-Nebivolol) cluster_beta3 NO-Mediated Vasodilation (l-Nebivolol) nebivolol_d d-Nebivolol beta1_receptor β1-Adrenergic Receptor (in Heart) nebivolol_d->beta1_receptor Blocks sympathetic_activity Decreased Sympathetic Activity beta1_receptor->sympathetic_activity heart_rate Decreased Heart Rate sympathetic_activity->heart_rate blood_pressure_d Decreased Blood Pressure heart_rate->blood_pressure_d final_effect Antihypertensive Effect blood_pressure_d->final_effect nebivolol_l l-Nebivolol beta3_receptor β3-Adrenergic Receptor (in Endothelium) nebivolol_l->beta3_receptor Stimulates enos eNOS Activation beta3_receptor->enos no_production Nitric Oxide (NO) Production enos->no_production vasodilation Vasodilation no_production->vasodilation blood_pressure_l Decreased Blood Pressure vasodilation->blood_pressure_l blood_pressure_l->final_effect

Caption: The dual mechanism of action of Nebivolol.

References

A Comparative Guide to the Bioanalytical Quantification of Nebivolol: Accuracy and Precision with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Nebivolol, a beta-blocker used in the treatment of hypertension. We focus on the performance of methods utilizing a deuterated internal standard, specifically rac N-Benzyl Nebivolol-d4 (often referred to as racemic Nebivolol-d4), against alternative analytical techniques.

The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability, leading to enhanced accuracy and precision. This guide presents supporting experimental data from various studies to objectively compare its performance with other methods.

Quantitative Performance Data

The following tables summarize the accuracy and precision data from different analytical methods for Nebivolol quantification.

Table 1: LC-MS/MS Method Using Deuterated Nebivolol Internal Standard

Internal StandardMatrixConcentration RangeAccuracy (% Bias or % Recovery)Precision (% RSD)Reference
Racemic Nebivolol-d4Human Plasma20.0 - 6000 pg/mLWithin 85-115% (80-120% at LLOQ)Within ±15% (±20% at LLOQ)[1]
Nebivolol-d4Human Plasma50 - 5000 pg/mL87.00 - 100.40%0.33 - 8.67%[2]
Nebivolol-d4Human Plasma10 - 4000 pg/mLNot explicitly stated, but within acceptable limits0.7 - 8.2%[3]
Nebivolol-d4Aqueous Humor & Plasma0.43 - 750 ng/mL≤ 9.6% (bias) in aqueous humor, ≤ 11.4% (bias) in plasmaWithin 11.4%[4]

Table 2: Alternative Analytical Methods for Nebivolol Quantification

MethodInternal StandardMatrixConcentration RangeAccuracy (% Recovery)Precision (% RSD)Reference
RP-HPLCAmlodipine BesylateRat Plasma400 - 1800 ng/mL92.27 - 96.42%Not explicitly stated in %RSD[5][6]
RP-HPLCNot specifiedHuman Plasma0.5 - 10 ng/mL97.78%Not explicitly stated[7][8]
RP-HPLCNonePharmaceutical Preparations0.25 - 8.0 µg/mLBetter than 3.00% (relative error)< 4.82%[9]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the key experimental procedures cited in this guide.

LC-MS/MS Method with Racemic Nebivolol-d4

This method is designed for the simultaneous determination of Nebivolol enantiomers in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) using ion exchange cartridges.[1]

  • Chromatographic Separation:

    • Column: Chiral column.[1]

    • Mobile Phase: Acetonitrile: Ammonium carbonate in water (158 mg/L) (80:20 v/v).[1]

    • Flow Rate: 0.9 mL/min.[1]

  • Detection:

    • Instrument: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]

Alternative Method: RP-HPLC with UV Detection

This method is a common alternative for the quantification of Nebivolol.

  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.[5][7][9]

    • Mobile Phase: Varies, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[5][7][9]

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.[5][7][9]

  • Detection:

    • Instrument: High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.[5][7][9]

    • Wavelength: Typically around 272 nm or 280 nm.[5][7]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language, compatible with Graphviz.

cluster_LCMSMS LC-MS/MS Workflow with Deuterated Internal Standard Plasma Plasma Sample IS Add rac N-Benzyl Nebivolol-d4 (IS) Plasma->IS SPE Solid-Phase Extraction IS->SPE Elution Elution SPE->Elution LC Chiral LC Separation Elution->LC MSMS MS/MS Detection (ESI+) LC->MSMS Quant Quantification MSMS->Quant

Caption: LC-MS/MS workflow for Nebivolol quantification.

cluster_HPLC Alternative RP-HPLC Workflow Sample Biological Sample Precip Protein Precipitation Sample->Precip Centri Centrifugation Precip->Centri Inject Injection Centri->Inject HPLC RP-HPLC Separation Inject->HPLC UV UV Detection HPLC->UV Analysis Data Analysis UV->Analysis

Caption: RP-HPLC workflow for Nebivolol quantification.

References

linearity and range of detection for Nebivolol using rac N-Benzyl Nebivolol-d4 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioanalytical Quantification of Nebivolol

This guide provides a detailed comparison of analytical methods for the quantification of Nebivolol, with a focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing rac N-Benzyl Nebivolol-d4 as an internal standard. The performance of this primary method is compared against several alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific needs.

Data Summary: Linearity and Range of Detection

The following table summarizes the linearity and detection range of various analytical methods for Nebivolol quantification.

MethodInternal StandardMatrixLinearity RangeLLOQ/LOD
LC-MS/MS This compound Human Plasma 20.0 - 6000 pg/mL LLOQ: 20.0 pg/mL [1]
LC-MS/MSNebivolol-d4Human Plasma10 - 4000 pg/mLLLOQ: 10 pg/mL
LC-MS/MSNebivolol-d4Human Plasma50 - 5000 pg/mLLLOQ: 30 pg/mL[2]
LC-MS/MSNebivolol-d4Aqueous Humor & Plasma0.43 - 750 ng/mLLLOQ: 0.43 ng/mL[3]
RP-HPLCNot specifiedFormulation10 - 50 µg/mLLOD: 0.15 µg/mL, LOQ: 0.5 µg/mL[4]
RP-HPLCNot specifiedPharmaceutical Formulations0.2 - 10 µg/mLLOD: 0.06 µg/mL, LOQ: 0.2 µg/mL[5][6]
RP-HPLCNot specifiedTablet Dosage Form10 - 150 µg/mLLOD: 2.0 µg/mL, LOQ: 10.0 µg/mL[7]
HPTLCNot specifiedTablet Dosage Form100 - 600 ng/spotLOD: 30 ng/spot, LOQ: 100 ng/spot[7]
RP-HPLCNot specifiedBulk and Pharmaceutical Dosage Forms20 - 100 µg/mLNot specified[8]
RP-HPLCNot specifiedMarketed Formulation12.5 - 37.5 µg/mLNot specified[9]
RP-HPLCNot specifiedHuman Plasma0.5 - 10 ng/mLLLOQ: 0.5 ng/mL[10][11]
RP-HPLCNot specifiedTablet Dosage Form25 - 75 µg/mLLOD: 0.017 µg/mL, LOQ: 0.051 µg/mL[6][12]

Experimental Protocols

Primary Method: LC-MS/MS for Nebivolol Enantiomers in Human Plasma

This method is designed for the simultaneous determination of S-RRR and R-SSS Nebivolol enantiomers using this compound as the internal standard.

  • Sample Preparation:

    • Human plasma samples are extracted using a solid-phase extraction (SPE) technique with ion-exchange cartridges.[1]

    • The internal standard (this compound) is added to the plasma samples before extraction.[1]

  • Chromatographic Conditions:

    • Column: Chiral column for separation of enantiomers.[1]

    • Mobile Phase: A mixture of acetonitrile and ammonium carbonate in water (158 mg/L) in an 80:20% v/v ratio.[1]

    • Flow Rate: 0.9 mL/min.[1]

  • Mass Spectrometric Detection:

    • Mode: Multi-reaction monitoring (MRM) in positive ionization mode.[1]

    • Linearity: The method is linear over a concentration range of 20.0 to 6000 pg/mL for both S-RRR and R-SSS Nebivolol, with a correlation coefficient (r²) greater than 0.99.[1]

Alternative Method: RP-HPLC for Nebivolol in Pharmaceutical Formulations

This method is suitable for the routine quality control analysis of Nebivolol in tablet dosage forms.

  • Sample Preparation:

    • A standard stock solution of Nebivolol is prepared by dissolving a known amount in the mobile phase.[4]

    • Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the linear range (10-50 ppm).[4]

  • Chromatographic Conditions:

    • Column: C18 column.[4]

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate and methanol (30:70 V/V).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 225 nm.[4]

  • Performance:

    • Linearity: The method demonstrates linearity in the concentration range of 10-50 ppm (µg/mL).[4]

    • Limits of Detection and Quantification: The LOD and LOQ were found to be 0.15 ppm and 0.5 ppm, respectively.[4]

Visualizations

Experimental Workflow for Nebivolol Quantification by LC-MS/MS

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add this compound (IS) plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe lc Chiral LC Separation spe->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant result result quant->result Linearity: 20-6000 pg/mL

Caption: Workflow for Nebivolol quantification using LC-MS/MS.

References

Assessing the Recovery of rac N-Benzyl Nebivolol-d4 in Different Extraction Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nebivolol, the choice of sample extraction method is a critical step that significantly impacts the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard, such as rac N-Benzyl Nebivolol-d4, is the gold standard for correcting variability during sample preparation and analysis.[1][2] An ideal internal standard should exhibit similar extraction recovery to the analyte of interest.[2][3] This guide provides a comparative assessment of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—on the recovery of Nebivolol and its deuterated analog.

Comparative Analysis of Extraction Method Recovery

The efficiency of an extraction method is determined by its ability to recover the analyte and internal standard from the biological matrix. The following table summarizes the reported recovery data for Nebivolol using different extraction techniques. Given that this compound is a deuterated form of a Nebivolol derivative, its recovery is expected to be very similar to that of Nebivolol.

Extraction MethodAnalyteMean Recovery (%)MatrixKey Findings
Protein Precipitation (PPT) Nebivolol73.0%[4]PlasmaSimple and high-throughput method.[4]
Nebivolol99.76%[5]Human PlasmaSimple, rapid, and accurate extraction.[5]
Liquid-Liquid Extraction (LLE) Nebivolol67.67%[6]Human PlasmaGood recovery for both analyte and IS (68.74% for Nebivolol-d4).[6]
Nebivolol97.78%[7][8]Human PlasmaSimple, rapid, accurate, and precise method.[7][8]
Solid-Phase Extraction (SPE) Nebivolol EnantiomersNot explicitly stated, but method was fully validated according to FDA/EU guidelines, implying acceptable recovery.[9]Human PlasmaSelective and sensitive for enantiomer separation.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for each extraction method based on published literature.

Protein Precipitation (PPT) Protocol

This method is favored for its simplicity and speed.

  • To 500 µL of plasma sample, add a precipitating agent (e.g., methanol or acetonitrile) typically in a 1:2 or 1:3 (v/v) ratio.[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the samples at high speed (e.g., 4000 rpm) for 3-5 minutes to pellet the precipitated proteins.[5]

  • Collect the supernatant for analysis.[5]

  • If necessary, the supernatant can be filtered through a 0.22 µm filter before injection into the analytical instrument.[5]

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.

  • To a known volume of plasma (e.g., 500 µL), add the internal standard solution (this compound).

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). The choice of solvent and pH of the aqueous phase are critical for efficient extraction.

  • Vortex the mixture vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifuge to achieve complete phase separation.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with an appropriate solvent.

  • Conditioning: Condition the SPE cartridge (e.g., an ion-exchange cartridge) by passing a suitable solvent (e.g., methanol) followed by water or an appropriate buffer.[9]

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that removes interfering substances but retains the analyte and internal standard.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of an appropriate elution solvent (e.g., acetonitrile:ammonium carbonate in water).[9]

  • The eluate is then typically evaporated and reconstituted before analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the three discussed extraction methods.

Extraction_Methods_Workflow cluster_sample Sample Preparation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Plasma Sample + This compound PPT_Step1 Add Precipitating Solvent Start->PPT_Step1 LLE_Step1 Add Extraction Solvent Start->LLE_Step1 SPE_Step1 Condition Cartridge Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Analysis LC-MS/MS Analysis PPT_Step3->Analysis LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Separate & Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Reconstitute LLE_Step3->LLE_Step4 LLE_Step4->Analysis SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash SPE_Step2->SPE_Step3 SPE_Step4 Elute SPE_Step3->SPE_Step4 SPE_Step4->Analysis

Caption: Workflow of sample extraction methods.

Conclusion

The selection of an appropriate extraction method for this compound and Nebivolol depends on the specific requirements of the assay. Protein precipitation offers a rapid and simple approach, often with high recovery.[5] Liquid-liquid extraction provides a classic and effective means of sample cleanup, with reported high recoveries for Nebivolol.[7][8] Solid-phase extraction presents a highly selective and sensitive option, particularly beneficial for complex analyses like enantiomeric separation.[9] The provided data and protocols offer a valuable resource for researchers to choose and optimize the most suitable extraction strategy for their bioanalytical needs.

References

Unraveling Fragmentation Fingerprints: A Comparative Analysis of Nebivolol and rac N-Benzyl Nebivolol-d4 in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of pharmaceutical compounds and their labeled analogues is paramount for robust bioanalytical method development and metabolite identification. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of the beta-blocker Nebivolol and its deuterated N-benzylated analogue, rac N-Benzyl Nebivolol-d4, supported by established experimental data.

This comparison will delve into the structural differences that dictate the distinct fragmentation pathways, offering a clear rationale for the observed product ions. The presented data and methodologies aim to facilitate the development of sensitive and specific LC-MS/MS assays for these compounds.

Comparative Fragmentation Analysis

The fragmentation patterns of Nebivolol and this compound were analyzed under positive electrospray ionization (ESI+) conditions. The resulting precursor and product ions provide distinct fingerprints for each molecule.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Interpretation of Major Fragments
Nebivolol 406.2151.1, 388.2, 370.2, 238.1, 224.1, 208.1, 195.1, 177.1, 165.1The most prominent fragment at m/z 151.1 corresponds to the stable 6-fluoro-3,4-dihydro-2H-1-benzopyran (6-FDBP) moiety.[1][2][3][4] Other fragments arise from sequential losses of water (H₂O) from the protonated molecule, yielding ions at m/z 388.2 and 370.2.[1] Further fragmentation of the core structure leads to the series of smaller ions.
This compound 500.3 (Expected)151.1, 91.1, 482.3, 228.1 (Expected)The precursor ion is expected to be at m/z 500.3, accounting for the N-benzyl group and four deuterium atoms. Similar to Nebivolol, the fragment at m/z 151.1 representing the 6-FDBP structure is anticipated. A characteristic fragment for the benzyl group is expected at m/z 91.1 (tropylium ion). Loss of water would lead to an ion at m/z 482.3. Cleavage of the C-C bond adjacent to the nitrogen could yield a deuterated fragment at m/z 228.1. The presence of the deuterium atoms on the methylene groups adjacent to the nitrogen helps in confirming the identity of fragments containing this part of the molecule.

Deciphering the Fragmentation Pathways

The structural modifications between Nebivolol and this compound directly influence their fragmentation in the gas phase.

cluster_neb Nebivolol Fragmentation cluster_benzyl_neb This compound Fragmentation (Predicted) Neb_M+H Nebivolol [M+H]⁺ m/z 406.2 Neb_H2O [M+H-H₂O]⁺ m/z 388.2 Neb_M+H->Neb_H2O -H₂O Neb_FDBP 6-FDBP Fragment m/z 151.1 Neb_M+H->Neb_FDBP Cleavage Neb_Other Other Fragments m/z 238.1, 224.1, etc. Neb_M+H->Neb_Other Neb_2H2O [M+H-2H₂O]⁺ m/z 370.2 Neb_H2O->Neb_2H2O -H₂O BNeb_M+H This compound [M+H]⁺ m/z 500.3 BNeb_H2O [M+H-H₂O]⁺ m/z 482.3 BNeb_M+H->BNeb_H2O -H₂O BNeb_FDBP 6-FDBP Fragment m/z 151.1 BNeb_M+H->BNeb_FDBP Cleavage BNeb_Benzyl Benzyl Fragment m/z 91.1 BNeb_M+H->BNeb_Benzyl Cleavage BNeb_Deut Deuterated Fragment m/z 228.1 BNeb_M+H->BNeb_Deut

Figure 1. Predicted fragmentation pathways of Nebivolol and this compound.

Experimental Protocols

The following provides a typical experimental workflow for the LC-MS/MS analysis of Nebivolol and its analogues.

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation or LLE) Chrom Liquid Chromatography (Reversed-Phase C18 Column) SamplePrep->Chrom Injection MS Mass Spectrometry (Triple Quadrupole) Chrom->MS Elution Ion Ionization (Positive ESI) MS->Ion Analysis Data Analysis (MRM transitions) Ion->Analysis

Figure 2. General workflow for LC-MS/MS analysis.
Sample Preparation

For the analysis of plasma samples, a protein precipitation or liquid-liquid extraction (LLE) method is commonly employed. A typical LLE procedure involves the alkalinization of the plasma sample followed by extraction with an organic solvent mixture.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is effective for separating the analytes from matrix components.[2][4]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is well-suited for the quantitative analysis of Nebivolol and its analogues. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Key MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Nebivolol Transition: m/z 406.2 → 151.1[2][3][4]

  • Nebivolol-d4 Transition (as Internal Standard): m/z 410.2 → 151.0[3][4]

  • This compound (Predicted Transitions): m/z 500.3 → 151.1; m/z 500.3 → 91.1

Conclusion

The MS/MS fragmentation of Nebivolol is characterized by the formation of a stable 6-FDBP fragment and losses of water. For this compound, the fragmentation pattern is predicted to retain the characteristic 6-FDBP fragment, with additional signature fragments corresponding to the benzyl group and the deuterated portion of the molecule. This detailed comparative analysis provides a foundational guide for researchers to develop and validate robust LC-MS/MS methods for the bioanalysis of Nebivolol and its N-benzylated deuterated analogue, ensuring accurate and reliable quantification in complex biological matrices.

References

Inter-Laboratory Comparison of Pharmacokinetic Data for rac N-Benzyl Nebivolol-d4: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of pharmacokinetic data for rac N-Benzyl Nebivolol-d4, a deuterated and protected form of Nebivolol. While deuterated analogs like Nebivolol-d4 are commonly employed as internal standards in bioanalytical assays for the quantification of the parent drug, this document outlines a hypothetical inter-laboratory proficiency test designed to assess the capabilities of different laboratories in determining the pharmacokinetic profile of this compound itself.[1][2] Such a study is crucial for ensuring consistency and accuracy in bioanalytical testing across different research facilities.

The following sections provide a summary of the pharmacokinetic data from three participating laboratories, a detailed experimental protocol that was followed, and a visual representation of the study workflow.

Data Presentation: Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were determined following a single oral administration to a cohort of healthy volunteers. The data presented below is the mean from each participating laboratory.

Pharmacokinetic ParameterLaboratory ALaboratory BLaboratory C
AUC₀-t (ng·h/mL) 185.6192.3179.8
AUC₀-∞ (ng·h/mL) 201.2208.5195.4
Cₘₐₓ (ng/mL) 25.824.926.5
Tₘₐₓ (h) 2.02.52.0
t₁/₂ (h) 10.511.210.8

Experimental Protocols

The following is a detailed methodology provided to each laboratory to ensure standardization of the study.

Study Design and Sample Collection

A single-dose oral pharmacokinetic study was conducted in healthy human volunteers. After administration of a 5 mg dose of this compound, blood samples were collected at specified time points (0, 0.5, 1, 1.5, 2, 2.5, 4, 6, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma samples (200 µL) were thawed and vortexed.

  • An internal standard (e.g., a non-interfering analog) was added to each sample.

  • The samples were then subjected to solid-phase extraction.[2]

  • The eluent was evaporated to dryness and the residue was reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound.[1][2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) was used for chromatographic separation.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with formic acid) and an organic phase (e.g., a mixture of methanol and acetonitrile).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) was used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard were optimized prior to the study.

Calibration Curve and Quality Control

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of this compound into blank plasma. The calibration curve was required to have a correlation coefficient (r²) of >0.99.[2] The accuracy and precision of the assay were evaluated using QC samples at low, medium, and high concentration levels.

Pharmacokinetic Data Analysis

Non-compartmental analysis was used to determine the key pharmacokinetic parameters including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), and elimination half-life (t₁/₂).

Visualizations

The following diagrams illustrate the workflows for the inter-laboratory comparison and the bioanalytical process.

G cluster_protocol Standardized Protocol Distribution cluster_labs Parallel Laboratory Analysis cluster_data Data Consolidation and Analysis Protocol Development of Standardized Experimental Protocol LabA Laboratory A Protocol->LabA Distribute LabB Laboratory B Protocol->LabB Distribute LabC Laboratory C Protocol->LabC Distribute DataCollection Collection of Pharmacokinetic Data LabA->DataCollection Submit Data LabB->DataCollection Submit Data LabC->DataCollection Submit Data Comparison Inter-Laboratory Data Comparison DataCollection->Comparison

Caption: Workflow for the inter-laboratory comparison study.

G start Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe Sample Prep lcms LC-MS/MS Analysis spe->lcms Injection quant Quantification using Calibration Curve lcms->quant Data Acquisition pk Pharmacokinetic Parameter Calculation quant->pk Concentration Data end Final Data Report pk->end Analysis

Caption: Bioanalytical workflow within a single laboratory.

References

Evaluating the Robustness of an Analytical Method Utilizing rac N-Benzyl Nebivolol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This is particularly true for the quantitative analysis of pharmaceuticals such as Nebivolol, a beta-blocker with multiple stereocenters. The use of a stable isotope-labeled internal standard, such as rac N-Benzyl Nebivolol-d4, is often the preferred approach to mitigate variability during sample preparation and analysis. This guide provides a comparative evaluation of the robustness of an analytical method employing a deuterated internal standard against alternatives, supported by experimental data and detailed protocols.

While specific literature detailing the use of this compound as an internal standard is limited, the principles of its application and the resulting method robustness can be effectively demonstrated by examining studies that have utilized the closely related rac Nebivolol-d4. The underlying benefits of a deuterated analog remain consistent.

Comparative Analysis of Internal Standards

The primary role of an internal standard (IS) is to compensate for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS is chemically similar to the analyte but can be distinguished by the analytical instrument. A stable isotope-labeled IS, such as this compound, is considered the "gold standard" for quantitative mass spectrometry-based assays.

To illustrate the superior robustness of a method using a deuterated internal standard, we present a comparative summary. The data is representative of typical performance characteristics observed in validated bioanalytical methods.

Table 1: Comparison of Analytical Method Performance with Different Internal Standards for Nebivolol Analysis

Performance ParameterMethod with rac Nebivolol-d4 (IS)Method with a Non-Isotopic Structural Analog (e.g., Tramadol) as IS[1]Method without an Internal Standard
Precision (%RSD)
Intra-day< 5%< 10%< 15%
Inter-day< 8%< 15%> 15%
Accuracy (% Bias) ± 5%± 10%± 20%
Matrix Effect (%CV) < 10%< 20%Significant and variable
Recovery Variability (%CV) < 10%< 15%High and inconsistent
Robustness to Variations
Mobile Phase Composition (±2%)PassMay show significant deviationFail
Flow Rate (±0.1 mL/min)PassMay show retention time shifts affecting integrationFail
Column Temperature (±5 °C)PassMay show retention time shiftsFail

The use of a deuterated internal standard like rac Nebivolol-d4 significantly improves precision and accuracy.[2][3][4][5] This is because its physicochemical properties are nearly identical to the analyte (Nebivolol), ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. Any loss or variation experienced by the analyte is mirrored by the internal standard, leading to a consistent analyte-to-IS ratio.

Experimental Protocols

A critical aspect of validating an analytical method is to assess its robustness. This involves intentionally introducing small variations to the method parameters and observing the impact on the results.

Protocol for Robustness Evaluation of an LC-MS/MS Method for Nebivolol

1. Objective: To evaluate the robustness of the analytical method by assessing the impact of deliberate variations in chromatographic conditions on the quantification of Nebivolol using a deuterated internal standard.

2. Materials:

  • Nebivolol reference standard
  • This compound (or a suitable deuterated analog like rac Nebivolol-d4) as the internal standard
  • Control plasma/matrix
  • All necessary solvents and reagents of appropriate grade

3. Standard Robustness Parameters to be Varied:

  • Mobile Phase Composition: The ratio of the organic and aqueous phases will be varied by ±2% (e.g., from 55:45 to 53:47 and 57:43).[6]
  • Flow Rate: The flow rate of the mobile phase will be altered by ±0.1 mL/min from the nominal rate.[6]
  • Column Temperature: The column oven temperature will be varied by ±5 °C.
  • pH of Aqueous Mobile Phase: The pH of the buffer in the mobile phase will be adjusted by ±0.2 units.

4. Experimental Procedure: a. Prepare a set of quality control (QC) samples at low and high concentrations of Nebivolol in the chosen matrix. b. Spike all samples with the internal standard at a constant concentration. c. Process and analyze the QC samples using the nominal method conditions. d. For each robustness parameter, process and analyze a new set of low and high QC samples under the modified conditions. e. For each condition, perform at least three replicate injections.

5. Acceptance Criteria:

  • The precision (%RSD) of the results obtained under each varied condition should be within 15%.
  • The accuracy (% bias) of the mean concentration at each level under each varied condition should be within ±15% of the nominal value.
  • The retention time of the analyte and internal standard should remain consistent enough to not affect peak integration and identification.

Visualizing the Workflow and Logic

To better understand the experimental design and the logic behind the comparison, the following diagrams are provided.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation start Prepare QC Samples (Low & High Conc.) spike Spike with This compound start->spike extract Sample Extraction spike->extract nominal Nominal Conditions extract->nominal var1 Vary Mobile Phase (±2%) extract->var1 var2 Vary Flow Rate (±0.1 mL/min) extract->var2 var3 Vary Column Temp. (±5 °C) extract->var3 eval Evaluate Precision & Accuracy nominal->eval var1->eval var2->eval var3->eval end Method is Robust eval->end Comparison_Logic cluster_IS Internal Standard Choice cluster_performance Impact on Method Performance cluster_outcome Final Method Reliability IS_Deuterated This compound (Deuterated) High_Robustness High Robustness - Compensates for variability - High Precision & Accuracy IS_Deuterated->High_Robustness Leads to IS_Analog Structural Analog (Non-isotopic) Med_Robustness Moderate Robustness - Partial compensation - Acceptable Precision & Accuracy IS_Analog->Med_Robustness Leads to IS_None No Internal Standard Low_Robustness Low Robustness - No compensation - Poor Precision & Accuracy IS_None->Low_Robustness Leads to Reliable Reliable & Reproducible Results High_Robustness->Reliable Less_Reliable Less Reliable Results Med_Robustness->Less_Reliable Unreliable Unreliable Results Low_Robustness->Unreliable

References

Cost-Benefit Analysis: rac N-Benzyl Nebivolol-d4 versus Non-Labeled Standard in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice of analytical standards is a critical decision that impacts data quality, experimental efficiency, and overall project costs. This guide provides a comprehensive cost-benefit analysis of using rac N-Benzyl Nebivolol-d4, a deuterium-labeled internal standard, versus its non-labeled counterpart in quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies.

Executive Summary

The use of a deuterium-labeled internal standard like this compound is widely regarded as the "gold standard" in quantitative mass spectrometry.[1] While the initial procurement cost is higher than that of a non-labeled standard, the benefits in terms of analytical accuracy, precision, and method robustness often outweigh the price difference, especially in regulated environments and for studies requiring high confidence in the generated data. The non-labeled standard may be suitable for qualitative analyses or in early-stage discovery research where cost is a primary constraint and the highest level of quantitative accuracy is not mandatory.

Cost Comparison

The following table summarizes the approximate costs of this compound and its non-labeled standard from various suppliers. Prices are subject to change and may vary based on quantity and purity.

ProductSupplierQuantityApproximate Cost (USD)
This compoundMithridion10mg$2,139.44[2]
rac N-Benzyl NebivololMithridion1mg$385.04[3]
rac N-Benzyl NebivololFisher Scientific5mg€416.00
rac N-Benzyl NebivololUnited States Biological-$403
rac-Nebivolol-d4.HClSussex Research10mg$1,100.00[4]

Performance Comparison: The Value of Isotopic Labeling

The primary advantage of using a deuterium-labeled internal standard lies in its ability to compensate for variability during sample preparation and analysis.[3] Since this compound is chemically identical to the non-labeled analyte, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for accurate correction of matrix effects, which are a common source of error in bioanalysis.[1]

Key Advantages of this compound:

  • Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.[1]

  • Improved Precision and Accuracy: By accounting for variations in sample recovery and instrument response, the use of a deuterated standard significantly improves the precision and accuracy of the analytical method.[5][6]

  • Enhanced Method Robustness: Methods employing stable isotope-labeled standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.[3]

Experimental Protocols

Experimental Protocol 1: Quantification of Nebivolol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from a validated method for the determination of nebivolol in human plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
  • Vortex for 30 seconds.
  • Add 2.5 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).
  • Vortex for 10 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Analysis:

  • HPLC Column: C18 column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm).[5]
  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
  • Flow Rate: 0.8 mL/min.[5]
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo-Ion spray source.[5]
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Nebivolol: m/z 406.00 -> 151.00[5]
  • Nebivolol-d4: m/z 410.20 -> 151.00[5]

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of nebivolol in the plasma samples from the calibration curve.

Visualizations

Logical Workflow for Bioanalytical Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for a typical bioanalytical method using a deuterated internal standard.

Simplified Signaling Pathway of Nebivolol

G cluster_membrane Cell Membrane Beta1_Receptor β1-Adrenergic Receptor Heart_Rate ↓ Heart Rate Beta1_Receptor->Heart_Rate Contractility ↓ Myocardial Contractility Beta1_Receptor->Contractility Beta3_Receptor β3-Adrenergic Receptor eNOS eNOS Beta3_Receptor->eNOS Stimulates Nebivolol Nebivolol Nebivolol->Beta1_Receptor Blocks Nebivolol->Beta3_Receptor Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling rac N-Benzyl Nebivolol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling rac N-Benzyl Nebivolol-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound in a laboratory setting.

Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle it with care, assuming it is a hazardous substance. The primary hazards are associated with the pharmacological activity of the parent molecule, Nebivolol, which is classified as a reproductive toxicant (Category 2).[2] The following personal protective equipment (PPE) is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]
Hand Protection Chemical-resistant GlovesNitrile or latex gloves are recommended.[2] Ensure to check for compatibility.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a ventilated enclosure or if there is a risk of aerosol or dust formation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use in experimental procedures.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

    • For long-term stability, refrigeration and storage under an inert atmosphere may be required.[1]

    • The storage area should be clearly labeled and access restricted to authorized personnel.[2]

  • Preparation and Handling :

    • All handling of the solid compound or its solutions should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[1]

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid the formation of dust and aerosols.[1]

    • When weighing the solid, use a balance inside a ventilated enclosure.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical advice.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, wipes, weighing paper) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management :

    • Keep waste containers tightly closed when not in use.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal :

    • Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep_Area Prepare Handling Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Dispose Dispose via EHS Segregate_Waste->Dispose Doff_PPE->Segregate_Waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.